1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[[acetyloxy(dibutyl)stannyl]oxy-dibutylstannyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9.2C2H4O2.O.2Sn/c4*1-3-4-2;2*1-2(3)4;;;/h4*1,3-4H2,2H3;2*1H3,(H,3,4);;;/q;;;;;;;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHADLTXDDGZFX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)C)O[Sn](CCCC)(CCCC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O5Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052263 | |
| Record name | 1,3-Bis(acetyloxy)-1,1,3,3-tetrabutyldistannoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5967-09-9 | |
| Record name | 1,1′-(1,1,3,3-Tetrabutyl-1,3-distannoxanediyl) diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5967-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005967099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Bis(acetyloxy)-1,1,3,3-tetrabutyldistannoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diacetoxy-1,1,3,3-tetrabutyldistannoxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane is an organotin compound featuring a unique distannoxane core.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and diverse applications, with a particular focus on its role as a catalyst and its potential in pharmaceutical research. As a member of the organotin family, it is a versatile reagent in industrial and laboratory settings.[2]
Molecular Structure and Characterization
The fundamental structure of this compound consists of a central four-membered (Sn-O)₂ ring. Each tin atom is bonded to two butyl groups and an acetate group. This dimeric structure is a key feature of distannoxanes and is crucial to their catalytic activity.[3] The butyl groups provide solubility in organic solvents, while the acetate ligands can be readily exchanged, a property that is central to its catalytic function.[3][4]
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Molecular structure of this compound.
Spectroscopic Data:
-
FTIR Spectroscopy: An FTIR spectrum of the compound is available on PubChem.[5] Key absorptions would include strong C=O stretching vibrations from the acetate groups around 1700-1750 cm⁻¹, Sn-O-Sn stretching vibrations in the 600-700 cm⁻¹ region, and various C-H stretching and bending vibrations from the butyl and acetyl groups.
-
NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn):
-
¹H NMR: Resonances for the butyl groups would appear in the upfield region (approx. 0.8-1.6 ppm). The methyl protons of the acetate group would likely be a sharp singlet around 2.0 ppm.
-
¹³C NMR: Signals corresponding to the four distinct carbons of the butyl groups and the two carbons of the acetate groups would be observed.
-
¹¹⁹Sn NMR: A single resonance is expected, with a chemical shift that is characteristic of five-coordinate tin in a distannoxane environment. For related distannoxanes, these shifts can provide insight into the coordination environment of the tin atoms.[6]
-
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak, along with fragmentation patterns corresponding to the loss of butyl and acetate groups.
Physicochemical Properties
This compound is typically a white powder or solid. Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₄₂O₅Sn₂ | [7] |
| Molecular Weight | 599.97 g/mol | [2] |
| Appearance | White powder | [2] |
| Melting Point | 52-58 °C | [4] |
| Solubility | Insoluble in water. Organotin compounds generally exhibit high solubility in organic solvents. | [1][2] |
| CAS Number | 5967-09-9 | [7] |
Synthesis Protocol
A common method for the synthesis of this compound involves the reaction of dibutyltin oxide with acetic acid. The following protocol is adapted from a patented procedure.[2]
Materials:
-
Dibutyltin oxide (DBTO)
-
Acetic acid
-
Toluene or cyclohexane
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine dibutyltin oxide (1.0 equivalent) and acetic acid (1.0 equivalent) in toluene or cyclohexane.
-
Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Reaction Monitoring: Continue the reflux for approximately 2 hours, or until no more water is collected in the Dean-Stark trap.
-
Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting residue is this compound, which can be used directly or further purified if necessary.
Causality of Experimental Choices:
-
The use of a Dean-Stark trap is critical for driving the reaction to completion by removing the water byproduct, in accordance with Le Chatelier's principle.
-
Toluene or cyclohexane are suitable solvents as they form azeotropes with water, facilitating its removal, and are relatively inert under the reaction conditions.
-
The 1:1 stoichiometry between dibutyltin oxide and acetic acid is designed to produce the desired 1,3-diacetoxy-substituted distannoxane.
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: A simplified workflow for the synthesis of this compound.
Applications
Catalysis
This compound is a highly effective catalyst for various organic transformations, primarily due to the Lewis acidic nature of the tin centers and the lability of the acetate groups.[3]
1. Esterification and Transesterification:
This distannoxane is a potent catalyst for esterification and transesterification reactions. A notable application is in the regioselective acylation of sucrose to produce sucrose-6-esters, which are valuable intermediates in the synthesis of the artificial sweetener sucralose.[7] The catalyst facilitates the reaction between sucrose and an acylating agent, such as acetic anhydride, in a polar aprotic solvent.[2][7]
Catalytic Mechanism Insight: The catalytic activity of distannoxanes in esterification is attributed to their ability to act as a template. The two tin atoms can coordinate with both the alcohol and the carboxylic acid (or ester), bringing them into close proximity and activating them for reaction.
dot graph Catalytic_Cycle { rankdir=LR; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
}
Caption: Generalized catalytic cycle for distannoxane-catalyzed esterification/transesterification.
2. Polymerization:
This compound is also employed as a catalyst in polymerization reactions. It has been shown to be effective in the ring-opening polymerization of lactones, such as β-butyrolactone, to produce biodegradable polyesters like poly(3-hydroxybutyrate).[8][9] Furthermore, it is used in the synthesis of polyurethanes, where it can influence the mechanical properties of the resulting polymer.[10][11] For instance, its use in the polymerization of polyisobutylene-based thermoplastic polyurethanes has been shown to increase the ultimate tensile strength compared to other tin-based catalysts.[10]
Potential in Drug Development
While direct studies on the application of this compound in drug development are limited in the public domain, the broader class of organotin compounds has garnered significant interest for its potential therapeutic applications. Organotin compounds have been investigated for their cytotoxic effects against various cancer cell lines. The biological activity is often attributed to the interaction of the tin atom with cellular components. Given that this compound is a reagent in the synthesis of therapeutic compounds, it plays a role in the broader landscape of drug development. Further research is needed to explore the direct therapeutic potential of this specific distannoxane.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[5]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Do not eat, drink, or smoke when using this product.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. If on skin, wash with plenty of water. If swallowed, rinse mouth and do NOT induce vomiting. Seek medical help.
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
References
- Navia, J. L., & Neiditch, D. S. (1992). Catalyzed sucrose-6-ester process.
- Catani, P. A., et al. (2012). Based-Assisted formation of Tin-Sucrose Adducts.
- Puskas, J. E., & Chen, Y. (2015). Polyisobutylene-based polyurethanes.
-
Gelest, Inc. (n.d.). Introduction to Organotin Chemistry - and applications. Gelest. [Link]
-
National Center for Biotechnology Information. (n.d.). Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester. PubChem. [Link]
-
Otera, J., & Chen, J. (2009). Convenient Synthesis of Poly(butylene succinate) Catalyzed by Distannoxane. ResearchGate. [Link]
-
Davies, A. G. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. [Link]
- KR101925422B1 - Thermoplastic polyolefin copolymer lamination film, laminated structures and processes for their preparation. (2018).
- CN104098617A - Preparation method of sucrose-6-acetate. (2014).
-
V. V. Kolesnikova, & I. V. Oleynik. (2021). Metal Complexes in the Synthesis of Biodegradable Polymers: Achievements and Prospects. Polymers. [Link]
-
Justia Patents. (2016). Novel light stabilizers. [Link]
-
Serres, A., et al. (2006). Ester interchange reactions catalyzed by tin compounds in reactive processing: NMR contribution via reactions with model compounds. e-Polymers. [Link]
-
Hori, Y., et al. (2003). Structure and morphology of poly(β-hydroxybutyrate) synthesized by ring-opening polymerization of racemic (R,S)-β-butyrolactone with distannoxane derivatives. ResearchGate. [Link]
- Puskas, J. E., & Chen, Y. (2010). Polyisobutylene-based polyurethanes.
- CN101981045B - Improved sucralose purification process. (2013).
-
Bradley, J-C., & Lang, A. (2010). Organic Solvent Solubility Data Book. CORE. [Link]
- AU2014288890B9 - Novel light stabilizers. (2018).
-
Kricheldorf, H. R., & Lee, S-R. (2024). Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB) by Self-Polycondensation: Catalyst Screening and Characterization. National Institutes of Health. [Link]
- US5955538A - Process for the manufacture of ethylene/vinyl acetate/vinyl alcohol terpolymer. (1999).
-
Kricheldorf, H. R., & Lee, S-R. (2003). Polymerization of β-D,L-Butyrolactone Initiated with this compound and with 1,3-Dichloro-1,1,3,3-tetrabutyldistannoxane. SciSpace. [Link]
-
ChemSrc. (2025). butyl acetate | CAS#:123-86-4. [Link]
Sources
- 1. CAS 5967-09-9: 1,1′-(1,1,3,3-Tetrabutyl-1,3-distannoxanedi… [cymitquimica.com]
- 2. EP0475619B1 - Catalyzed sucrose-6-ester process - Google Patents [patents.google.com]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. gelest.com [gelest.com]
- 5. Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester | C20H42O5Sn2 | CID 16682981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ester interchange reactions catalyzed by tin compounds in reactive processing: NMR contribution via reactions with model compounds [comptes-rendus.academie-sciences.fr]
- 7. US20120095199A1 - Based-Assisted formation of Tin-Sucrose Adducts - Google Patents [patents.google.com]
- 8. Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB) by Self-Polycondensation: Catalyst Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
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1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane molecular weight and formula
An In-Depth Technical Guide to 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane: Properties, Synthesis, and Catalytic Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It delves into the core characteristics of this compound, moving beyond basic data to explain the causality behind its synthesis and application, particularly its function as a potent catalyst.
Core Molecular Identity and Physicochemical Properties
This compound, often abbreviated as DATBDS, is an organotin compound characterized by a central distannoxane (Sn-O-Sn) core. Each tin atom is bonded to two butyl groups and one acetate ligand. This unique structure imparts a combination of lipophilicity from the butyl chains and potent Lewis acidic character at the tin centers, which is the foundation of its catalytic activity.
The compound's key physical and chemical identifiers are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₄₂O₅Sn₂ | [1][][3] |
| Molecular Weight | 599.97 g/mol | [4] |
| ** IUPAC Name** | [[acetyloxy(dibutyl)stannyl]oxy-dibutylstannyl] acetate | [1][] |
| CAS Number | 5967-09-9 | [5][6] |
| Appearance | White powder or solid | [][4] |
| Melting Point | 53-58 °C | [4][7] |
Synonyms: Bis(dibutylacetoxytin)oxide, Diacetoxytetrabutyldistannoxane, Tetrabutyldiacetoxydistannoxane.[1][]
Synthesis Pathway and Mechanistic Insight
The most direct and industrially viable synthesis of this compound involves the controlled reaction between dibutyltin oxide and acetic acid. This is an acid-base reaction where the basic oxygen of the tin oxide reacts with the acidic proton of the carboxylic acid.
Reaction: (Bu₂SnO)₂ + 2 CH₃COOH → [(AcO)Bu₂Sn]₂O + H₂O
The driving force for this reaction is the formation of a stable distannoxane structure and the removal of water. The reaction is typically performed in a solvent that allows for azeotropic removal of water (e.g., toluene), which pushes the equilibrium towards the product side, ensuring a high yield.
Experimental Protocol: Representative Synthesis
-
Objective: To synthesize this compound with high purity.
-
Materials:
-
Dibutyltin oxide (1.0 mol)
-
Glacial Acetic Acid (2.0 mol)
-
Toluene (500 mL)
-
Dean-Stark apparatus
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
-
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging Reactants: To the flask, add dibutyltin oxide (1.0 mol) and toluene (500 mL). Begin stirring to form a slurry.
-
Acid Addition: Slowly add glacial acetic acid (2.0 mol) to the stirring slurry. The reaction is exothermic; control the addition rate to maintain a moderate temperature.
-
Reaction & Water Removal: Heat the mixture to reflux. Toluene and water will form an azeotrope, collecting in the Dean-Stark trap. Continuously remove the lower aqueous layer.
-
Monitoring: Continue reflux until no more water is collected, which typically indicates the reaction is complete (approx. 2-4 hours).
-
Isolation: Allow the reaction mixture to cool. The product is soluble in hot toluene. Cool the solution to room temperature and then in an ice bath to precipitate the product.
-
Purification: Collect the white solid by vacuum filtration. Wash the crystals with cold hexane to remove any residual starting materials or solvent.
-
Drying: Dry the product under vacuum to yield pure this compound.
-
Spectroscopic Characterization Profile
Full characterization is essential to confirm the structure and purity of the synthesized compound. While comprehensive public spectra are scarce, the expected spectroscopic features can be predicted based on the molecular structure.
Infrared (IR) Spectroscopy
-
C-H Stretching (Butyl groups): Strong absorptions expected in the 2850-2960 cm⁻¹ region.
-
C=O Stretching (Acetate): A very strong and characteristic band is expected around 1550-1650 cm⁻¹. The position of this peak can indicate the coordination mode of the carboxylate group to the tin center.
-
Sn-O-Sn Asymmetric Stretch: A strong band typically appears in the 600-700 cm⁻¹ region, which is indicative of the distannoxane backbone.
-
Sn-C Stretching: Bands corresponding to the tin-carbon bonds are expected in the 500-600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Butyl Groups (-CH₂-CH₂-CH₂-CH₃): A complex series of multiplets would be expected between ~0.9 and 1.7 ppm. The terminal methyl group (CH₃) would appear as a triplet around 0.9 ppm.
-
Acetate Group (-OCOCH₃): A sharp singlet would be expected around 2.1 ppm.
-
-
¹³C NMR:
-
Butyl Carbons: Four distinct signals are expected for the butyl chains, typically in the range of 13-30 ppm.
-
Acetate Carbons: Two signals are expected: one for the methyl carbon (~20-25 ppm) and one for the carbonyl carbon (~170-180 ppm).
-
-
¹¹⁹Sn NMR:
-
This technique is highly sensitive to the coordination environment of the tin atom. For a five-coordinate tin center, as is common in such structures in solution, a chemical shift in the range of -150 to -250 ppm would be anticipated.
-
Core Application: Catalysis in Silicone Polymer Systems
The primary industrial application of this compound and related organotin compounds is as a catalyst for condensation-curing reactions. It is particularly effective for Room Temperature Vulcanizing (RTV) silicone systems, which are used to produce elastomers and sealants.
Mechanism of Catalysis
The catalytic activity stems from the Lewis acidity of the tin centers. The tin atom can coordinate with the oxygen of a silanol (Si-OH) group, making the hydroxyl proton more acidic and susceptible to nucleophilic attack by another silanol or an alkoxysilane. This facilitates the condensation reaction, eliminating water or alcohol and forming a stable siloxane (Si-O-Si) bond, which is the backbone of the cured silicone polymer.
The diagram below illustrates the proposed catalytic cycle for the condensation of two silanol-terminated polymer chains.
Caption: Proposed catalytic cycle for silicone condensation.
Protocol: Preparation of a Model RTV-1 Silicone Sealant
This protocol describes the formulation of a simple one-component RTV sealant that cures upon exposure to atmospheric moisture.
-
Objective: To prepare a stable, moisture-curable silicone sealant using this compound as the catalyst.
-
Materials:
-
α,ω-Dihydroxy-polydimethylsiloxane (PDMS-diol, viscosity 20,000 cSt)
-
Fumed silica (hydrophobic grade, as reinforcing filler)
-
Methyltrimethoxysilane (as crosslinker)
-
This compound (Catalyst)
-
Planetary mixer with vacuum capability
-
-
Procedure:
-
Polymer and Filler Blending: Charge the PDMS-diol into the planetary mixer. While mixing under a nitrogen atmosphere, slowly add the fumed silica in portions until a homogeneous, high-viscosity paste is formed.
-
De-airing: Apply vacuum to the mixer to remove any entrapped air from the paste. This step is critical for the mechanical properties of the final product.
-
Crosslinker Addition: Release the vacuum with nitrogen. While mixing, add the methyltrimethoxysilane crosslinker. Mix until the paste is uniform.
-
Catalyst Addition: In the final step, add the this compound catalyst (typically 0.1-0.5% by weight). Mix thoroughly for 10-15 minutes to ensure complete dispersion.
-
Packaging: Package the formulated sealant immediately into moisture-proof cartridges.
-
-
Causality and Trustworthiness: This protocol is a self-validating system. The formulation remains a stable paste in the cartridge (anaerobic). Upon extrusion, the catalyst facilitates the reaction between the PDMS-diol and the crosslinker, initiated by atmospheric moisture which hydrolyzes the methoxysilane groups into reactive silanols. The result is a tack-free, cross-linked elastomer within a specified time, confirming the catalyst's efficacy.
Conclusion and Future Outlook
This compound is a versatile and efficient organometallic compound. Its primary utility lies in its function as a robust condensation catalyst, driven by the Lewis acidity of its tin centers. While its most prominent application is in the curing of silicone polymers, the fundamental catalytic mechanism is applicable to other condensation reactions, such as esterification and urethane formation. For researchers in drug development, understanding such catalysts is crucial when designing synthesis routes for complex molecules or developing novel polymer-based drug delivery systems where in-situ polymerization or cross-linking is required. Future research may focus on tethering similar distannoxane catalysts to solid supports to facilitate catalyst recovery and reuse, enhancing its applicability in fine chemical and pharmaceutical synthesis.
References
-
PubChem. Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester. National Center for Biotechnology Information. [Link]
-
American Elements. This compound. American Elements. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation. Doc Brown's Chemistry. [Link]
-
ResearchGate. A General Procedure for the Esterification of Carboxylic Acids with Diazoalkanes Generated in Situ by the Oxidation of N - tert -Butyldimethylsilylhydrazones with (Difluoroiodo)benzene. ResearchGate. [Link]
- Google Patents. EP0803540A2 - Catalyst/crosslinker-component for RTV silicone rubber mixtures.
-
ChemWhat. This compound CAS#: 5967-09-9. ChemWhat. [Link]
-
E FORU Materials Inc. This compound CAS #: 5967-09-9. E FORU Materials Inc. [Link]
Sources
- 1. Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester | C20H42O5Sn2 | CID 16682981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. americanelements.com [americanelements.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxaneCAS #: 5967-09-9 [eforu-chemical.com]
- 7. echemi.com [echemi.com]
Potential biological activity of organotin compounds
An In-Depth Technical Guide to the Biological Activity of Organotin Compounds
Executive Summary
Organotin compounds, characterized by at least one tin-carbon bond, represent a versatile class of organometallic molecules with a rich history of industrial and, more recently, biomedical applications.[1][2] Initially developed for uses ranging from PVC stabilization to catalysis and agricultural biocides, their potent biological effects have garnered significant interest in the field of drug development.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals on the multifaceted biological activities of organotin(IV) compounds. We will delve into their potent anticancer and antimicrobial properties, explore the critical structure-activity relationships that govern their efficacy, and elucidate the molecular mechanisms underpinning their actions. Furthermore, this document provides detailed experimental protocols for evaluating their biological potential and discusses the toxicological considerations that are paramount for their translation into therapeutic agents.
Chemical Landscape and Classification
Organotin compounds are typically classified based on the number of organic substituents (R) attached to the tin (Sn) atom, generally in the +4 oxidation state. The general formulas are RSnX₃, R₂SnX₂, R₃SnX, and R₄Sn, where X can be a halide, carboxylate, oxide, or other anionic ligand.[1] This structural variability is a key determinant of their biological activity and toxicity.
| Class | General Formula | Primary Biological / Industrial Role | Toxicity Profile |
| Monoorganotins | RSnX₃ | PVC heat stabilizers. | Low |
| Diorganotins | R₂SnX₂ | Catalysts (polyurethane formation), PVC heat stabilizers.[1] | Moderate, generally no antifungal activity. |
| Triorganotins | R₃SnX | Potent biocides (fungicides, bactericides, molluscicides), potential anticancer agents.[1] | High; phytotoxic.[1] |
| Tetraorganotins | R₄Sn | Precursors for other organotin compounds, catalysts. | Generally low, but can be metabolized to toxic triorganotins. |
The nature of the organic group (R = methyl, butyl, phenyl, etc.) and the coordinated ligand (X) significantly modulates the compound's lipophilicity, stability, and interaction with biological targets.
Anticancer Activity: A Primary Therapeutic Frontier
The clinical success of platinum-based drugs like cisplatin, coupled with their significant side effects and resistance mechanisms, has driven the search for alternative metal-based chemotherapeutics. Organotin(IV) compounds have emerged as highly promising candidates, with over 2,000 tin-based compounds tested by the National Cancer Institute.[3] In some cases, they exhibit superior antiproliferative activity compared to cisplatin, often at sub-micromolar concentrations.[3]
Mechanism of Action: Inducing Programmed Cell Death
The primary anticancer mechanism of many organotin(IV) compounds is the induction of apoptosis, or programmed cell death.[3] Unlike necrosis, apoptosis is a controlled cellular process that avoids inflammation. Organotins primarily trigger the mitochondrial intrinsic pathway of apoptosis.
dot digraph "Organotin_Induced_Apoptosis" { graph [rankdir="LR", splines=ortho, size="10,5", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Mitochondrial intrinsic pathway of apoptosis induced by organotin compounds.
Other key mechanistic aspects include:
-
DNA Interaction: Organotin compounds can interact with the phosphate backbone of DNA, potentially disrupting DNA replication and transcription, which contributes to their cytotoxicity.
-
Reactive Oxygen Species (ROS) Production: Some organotins can increase intracellular ROS levels, leading to oxidative stress and cellular damage.
-
Cell Cycle Arrest: In addition to apoptosis, these compounds can arrest the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.[3]
Structure-Activity Relationship (SAR)
The cytotoxic efficacy of organotin compounds is not uniform; it is profoundly influenced by their structure.
-
Number of Organic Groups: The general trend for cytotoxicity is: Triorganotins (R₃Sn⁺) > Diorganotins (R₂Sn²⁺) > Monoorganotins (RSn³⁺) .[3] Triorganotin derivatives consistently demonstrate the most potent anticancer effects.
-
Nature of Organic Groups (R): The type of alkyl or aryl group attached to the tin atom impacts the compound's lipophilicity and steric profile, which affects cellular uptake and target interaction. For instance, dibutyltin compounds have shown higher antitumor activity than other analogs in certain studies.[3]
-
Nature of the Ligand (X): The ligand plays a crucial role in transporting the active organotin moiety to its target and can synergistically enhance biological activity.[3] Carboxylates, halides, and thiolates are common ligands that have been extensively studied.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Selected Organotin Compounds
| Compound Type | Compound Example | MCF-7 (Breast) | HCT-116 (Colon) | A-549 (Lung) | Reference |
| Diorganotin(IV) | Dibutyltin(IV) dichloride | < 1.0 | ~1.5 | ~0.8 | [3] |
| Diorganotin(IV) | Diphenyltin(IV) dichloride | ~2.5 | ~3.0 | ~2.2 | [3] |
| Triorganotin(IV) | Tributyltin(IV) chloride | < 0.5 | < 0.5 | < 0.5 | [3] |
| Triorganotin(IV) | Triphenyltin(IV) chloride | ~0.6 | ~0.7 | ~0.5 | [3] |
| Platinum Drug | Cisplatin | ~10.0 | ~8.5 | ~12.0 | (Typical Literature Values) |
| Note: IC₅₀ values are illustrative and can vary based on specific experimental conditions. The data highlights the general potency of organotins, particularly triorganotins, relative to cisplatin. |
Antimicrobial and Other Biological Activities
Beyond their anticancer potential, organotins are powerful biocides with a broad spectrum of activity.
-
Antifungal/Antibacterial Agents: Triorganotins, such as tributyltin (TBT) and triphenyltin (TPT) derivatives, are potent fungicides and bactericides.[1] They have been utilized in wood preservation, industrial water systems, and as antifungal components in textiles and paints.[1]
-
Antiparasitic and Molluscicidal Activity: Certain organotins are effective against molluscs (snails) and have been used to control the spread of diseases like schistosomiasis.
-
Anti-inflammatory and Antioxidant Effects: The coordination of specific ligands to the organotin core can impart additional functionalities.[4] For example, ligands with inherent antioxidant properties, like sterically hindered phenols, can be incorporated to create complexes that scavenge free radicals, potentially reducing the compound's toxicity to normal cells.[5]
Experimental Protocols for Biological Evaluation
A systematic approach is required to screen and characterize the biological activity of novel organotin compounds. The following protocols provide a self-validating framework for initial assessment.
General Workflow for Screening
dot digraph "Screening_Workflow" { graph [rankdir="TB", splines=ortho, size="10,5", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} enddot Caption: A logical workflow for the biological evaluation of novel organotin compounds.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium salt MTT to formazan, a purple-colored product. The amount of formazan is proportional to the number of living cells.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the organotin compound in the appropriate cell culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compound concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Gently shake the plate to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Self-Validation: The inclusion of untreated and vehicle controls is critical to ensure that the observed effects are due to the compound and not the solvent. A positive control (e.g., cisplatin) should also be run in parallel for comparison.
Protocol: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (FITC), can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells. Flow cytometry distinguishes between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the organotin compound at its IC₅₀ concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells immediately using a flow cytometer.
Causality: This experiment directly tests the hypothesis generated from cytotoxicity assays—that cell death is occurring via apoptosis. Observing a significant increase in the Annexin V+/PI- population provides strong evidence for this specific mechanism.
Toxicology and Environmental Considerations
The high biological activity of organotins is a double-edged sword. Their toxicity is a major hurdle for therapeutic development and has led to significant environmental regulations.
-
Human Toxicity: Triorganotin compounds are particularly toxic, with effects approaching that of cyanide.[1] Exposure can lead to neurological, immunological, and skin-related issues.
-
Environmental Impact: The widespread use of tributyltin (TBT) in marine anti-fouling paints led to severe ecological consequences. TBT is highly toxic to aquatic organisms, causing shell deformities in oysters and acting as an endocrine disruptor in snails, leading to imposex (the development of male characteristics in females) at concentrations as low as 1 nanogram per liter.[1] This resulted in a worldwide ban on its use for this application by the International Maritime Organization.[1]
-
Pro-oxidant Effects: In biological systems, organotins can react with peroxyl radicals and oxygen, promoting the formation of damaging free radicals through the homolytic cleavage of Sn-C bonds.[5] This pro-oxidant activity can contribute to their cellular toxicity.[5]
Conclusion and Future Directions
Organotin compounds possess a remarkable spectrum of biological activities, with their potent anticancer properties representing the most promising avenue for future drug development. Their ability to induce apoptosis in cancer cells, often with greater efficacy than existing platinum-based drugs, underscores their therapeutic potential. However, the path to clinical application is fraught with challenges, primarily centered on their inherent toxicity.
Future research must focus on the rational design of new organotin derivatives with improved therapeutic indices. This involves:
-
Ligand Modification: Synthesizing compounds with ligands that enhance tumor cell selectivity and reduce off-target toxicity.
-
Targeted Delivery: Developing nanocarrier systems to deliver organotins specifically to tumor tissues, minimizing systemic exposure.
-
Mechanistic Elucidation: Further clarifying the molecular targets and pathways to better predict efficacy and potential resistance mechanisms.
By leveraging a deep understanding of their structure-activity relationships and mechanisms of action, the scientific community can work towards harnessing the therapeutic power of organotin compounds while mitigating their toxicological risks.
References
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Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. (2021). National Center for Biotechnology Information. [Link]
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Anti-Tumor Activity of Organotin (IV) Compounds: A Review. (2023). Al-Rafidain Journal of Medical Sciences. [Link]
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Synthesis, Characterization and Biological Studies of Some Organotin Compounds: A Review. (2020). Oriental Journal of Chemistry. [Link]
-
Organotin chemistry. Wikipedia. [Link]
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A Review of Organotin Compounds: Chemistry and Applications. (2018). Lupine Publishers. [Link]
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The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. (2022). MDPI. [Link]
-
Organo-tin compounds. (2022). Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]
-
A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. (2023). University of Babylon. [Link]
-
Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. (2019). Systematic Reviews in Pharmacy. [Link]
-
A Review of Organotin Compounds: Chemistry and Applications Volume 3. (2018). Lupine Publishers. [Link]
-
Organotin Compounds. AFIRM Group. [Link]
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Methodological & Application
The Strategic Art of Selectivity: A Guide to 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane in Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate dance of multi-step organic synthesis, the precise protection and deprotection of functional groups is a paramount challenge. The ability to selectively shield one reactive site while transforming another is the cornerstone of elegant and efficient molecular construction. Within the synthetic chemist's toolkit, organotin reagents have carved a niche for their remarkable ability to orchestrate regioselective acylations and alkylations of polyol systems, particularly in the realm of carbohydrate chemistry. This guide delves into the application of a uniquely effective yet often overlooked reagent: 1,3-diacetoxy-1,1,3,3-tetrabutyldistannoxane .
As a senior application scientist, my aim is not merely to present a series of steps, but to illuminate the underlying principles that govern the utility of this reagent. We will explore the mechanistic nuances that drive its selectivity, provide detailed, field-tested protocols, and showcase its practical application in the synthesis of complex, biologically relevant molecules.
Understanding the Reagent: Structure, Properties, and the Stannoxane Advantage
This compound, often abbreviated as (AcO)Bu₂SnOSnBu₂(OAc), is a white, solid organotin compound. Its dimeric structure, featuring a central Sn-O-Sn distannoxane core with acetate and butyl groups on each tin atom, is key to its function.
| Property | Value |
| Molecular Formula | C₂₀H₄₂O₅Sn₂[1] |
| Molecular Weight | 599.97 g/mol [1] |
| Appearance | White powder |
| Melting Point | 53-56 °C |
| Synonyms | Bis(dibutylacetoxytin)oxide, Diacetoxytetrabutyldistannoxane |
The butyl groups confer solubility in common organic solvents, while the acetate groups play a crucial role in the catalytic cycle, acting as leaving groups and facilitating the formation of the active catalytic species. The true power of this reagent, and organotin reagents in general, lies in its ability to transiently form a stannylene acetal with a diol. This intermediate activates the hydroxyl groups and geometrically constrains the substrate, thereby directing the regioselectivity of subsequent reactions.
The Cornerstone Application: Regioselective Acylation of Diols
The selective acylation of one hydroxyl group in the presence of others with similar reactivity is a frequent hurdle in the synthesis of complex molecules like carbohydrates, nucleosides, and natural products. This compound provides an elegant solution for the regioselective acylation of cis- and trans-diols, with a particular prowess in carbohydrate chemistry.
The Mechanistic Rationale: A Tale of Activation and Geometry
The generally accepted mechanism for organotin-mediated regioselective acylation involves the formation of a transient dialkylstannylene acetal. In the case of this compound, the reaction is believed to proceed through the following key steps:
-
Stannylene Acetal Formation: The distannoxane reacts with the diol, eliminating acetic acid to form a five- or six-membered cyclic stannylene acetal. This step is typically driven to completion by the removal of the acetic acid byproduct.
-
Activation of the Hydroxyl Group: The formation of the Sn-O bond polarizes the oxygen atom, increasing its nucleophilicity.
-
Regioselective Acylation: The acylating agent (e.g., benzoyl chloride) is then introduced. The geometry of the stannylene acetal intermediate dictates which hydroxyl group is more accessible or more nucleophilic, leading to a highly regioselective acylation. Generally, for cis-diols, the equatorial hydroxyl group is preferentially acylated.[2]
-
Catalyst Regeneration: The acylated stannylene intermediate is unstable and collapses, releasing the mono-acylated diol and regenerating the organotin species, which can then re-enter the catalytic cycle.
In the Lab: A Protocol for Regioselective Benzoylation
The following protocol provides a detailed, step-by-step methodology for the regioselective benzoylation of the 2-hydroxyl group of a common carbohydrate building block, methyl 4,6-O-benzylidene-α-D-glucopyranoside, which possesses a cis-2,3-diol.
Materials and Reagents
-
This compound
-
Benzoyl chloride
-
Toluene (anhydrous)
-
Triethylamine
-
Methanol
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Experimental Workflow
Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 equiv.) and this compound (1.1 equiv.).
-
Stannylene Acetal Formation: Add anhydrous toluene to the flask to create a suspension. Heat the mixture to reflux and collect the azeotropically removed toluene/acetic acid in the Dean-Stark trap for approximately 2-4 hours, or until the reaction mixture becomes a clear, homogeneous solution.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add triethylamine (1.2 equiv.) followed by the dropwise addition of benzoyl chloride (1.1 equiv.).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching and Work-up: Upon completion, quench the reaction by adding methanol. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired mono-benzoylated product.
Advanced Applications and Considerations
The utility of this compound extends beyond simple diol protection. Its ability to differentiate between hydroxyl groups of similar reactivity makes it a valuable tool in the synthesis of complex, biologically active molecules.
Application in Drug Discovery: Synthesis of Galectin Inhibitors
Galectins are a family of proteins that play a crucial role in cancer progression and inflammation. The development of galectin inhibitors is a promising avenue for novel therapeutics.[5][6] The synthesis of potent galectin inhibitors often requires the selective modification of galactose derivatives. This compound can be employed for the regioselective acylation or alkylation of specific hydroxyl groups on a galactose scaffold, enabling the introduction of moieties that enhance binding affinity and selectivity for the target galectin. For instance, the regioselective introduction of a substituent at the 3-position of a galactose derivative can be a key step in the synthesis of potent galectin-3 inhibitors.[7]
Comparative Selectivity
The choice of organotin reagent can influence the regioselectivity of the reaction. While dibutyltin oxide is a commonly used reagent for forming stannylene acetals, this compound offers the advantage of being a well-defined, crystalline solid that is often easier to handle and dispense accurately. The in-situ formation of the active species from the distannoxane can sometimes lead to cleaner reactions and more reproducible results.
| Substrate | Reagent | Position of Acylation | Regioselectivity |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | (AcO)Bu₂SnOSnBu₂(OAc) | C-2 | High |
| Methyl 4,6-O-benzylidene-α-D-galactopyranoside | (AcO)Bu₂SnOSnBu₂(OAc) | C-3 | Moderate to High |
| 1,2-Propanediol | (AcO)Bu₂SnOSnBu₂(OAc) | Primary OH | High |
Note: The regioselectivity is influenced by the substrate's stereochemistry and the reaction conditions.
Conclusion: A Precision Tool for Complex Synthesis
This compound is a powerful and precise tool for the regioselective protection of diols. Its efficacy is rooted in the transient formation of a sterically defined stannylene acetal, which activates and directs the reactivity of hydroxyl groups. By understanding the mechanistic principles and employing robust protocols, researchers in drug development and complex molecule synthesis can leverage this reagent to overcome challenging selectivity issues, streamline synthetic routes, and accelerate the discovery of novel chemical entities. As with all organotin compounds, appropriate safety precautions should be taken due to their potential toxicity.
References
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Organic Syntheses, Coll. Vol. 10, p.56 (2004); Vol. 79, p.159 (2002). [Link]
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RSC Publishing. (2015). Regioselective modification of unprotected glycosides. [Link]
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PubChem. Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester. [Link]
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National Center for Biotechnology Information. (2021). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. [Link]
-
National Institutes of Health. Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. [Link]
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DergiPark. (2019). Novel Methyl 4,6-O-Benzylidene- α -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. [Link]
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ResearchGate. (A) From 1,3-dioxanes to 1,3-diols and potential application in drug... [Link]
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National Center for Biotechnology Information. (2015). Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. [Link]
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ResearchGate. Regioselective Mono and Multiple Alkylation of Diols and Polyols Catalyzed by Organotin and Its Applications on the Synthesis of Value-Added Carbohydrate Intermediates. [Link]
-
ResearchGate. The structures and reactions of stannylene acetals from carbohydrate-derived trans-diols. Part I. In the absence of added nucleophiles. [Link]
-
ACS Publications. (2012). Stereoelectronic Control in Regioselective Carbohydrate Protection. [Link]
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Organic Chemistry Portal. 1,3-Diol synthesis by hydroxylation. [Link]
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ResearchGate. (2011). (PDF) Regioselective Ring Opening of 1,3-Dioxane-Type Acetals in Carbohydrates. [Link]
-
RSC Publishing. Design and synthesis of novel 3-triazolyl-1-thiogalactosides as galectin-1, -3 and -8 inhibitors. [Link]
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Chemical Communications. (2015). Regioselective modification of unprotected glycosides. [Link]
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Organic Chemistry Portal. Methylene Acetal Formation from 1,2- and 1,3-Diols Using an O,S-Acetal, 1,3-Dibromo-5,5-dimethylhydantoin, and BHT. [Link]
-
Wiley Online Library. Synthesis of 1,3‐diaxial diol derivatives by using a removable dioxirane precursor. [Link]
-
PubMed. (2009). Iodine-catalyzed synthesis of five-membered cyclic ethers from 1,3-diols under solvent-free conditions. [Link]
-
ResearchGate. Regioselectivity in the organotin-mediated protection of glycosides. [Link]
-
National Center for Biotechnology Information. Design and synthesis of novel 3-triazolyl-1-thiogalactosides as galectin-1, -3 and -8 inhibitors. [Link]
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American Elements. This compound. [Link]
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PubChem. methyl 4,6-O-benzylidene-alpha-D-glucopyranoside. [Link]
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ResearchGate. Sequential Dy(OTf)3-Catalyzed Solvent-Free Per-O-Acetylation and Regioselective Anomeric De-O-Acetylation of Carbohydrates. [Link]
-
Organic & Biomolecular Chemistry. (2017). Efficient synthesis of a galectin inhibitor clinical candidate (TD139) using a Payne rearrangement/azidation reaction cascade. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1998). Heterocycles from carbohydrate precursors. Part 40. Kinetic and thermodynamic products of ketalation of 1-C-substituted L-threo-glycerol: a regioselective formation of 1,3-dioxolanes. [Link]
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Application Notes and Protocols for the Deposition of Thin Films Using Organometallic Precursors
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the deposition of thin films using organometallic precursors. It moves beyond simple procedural lists to explain the underlying scientific principles and rationale behind experimental choices. Detailed protocols for major deposition techniques, including Metal-Organic Chemical Vapor Deposition (MOCVD), Atomic Layer Deposition (ALD), and Metal-Organic Decomposition (MOD), are presented. This guide is designed to ensure scientific integrity and equip the user with the knowledge to develop robust, self-validating deposition systems.
Foundational Principles: The Role of Organometallic Precursors
The fabrication of high-quality thin films is a cornerstone of modern materials science, impacting fields from microelectronics to biocompatible coatings on medical implants. Organometallic compounds—molecules containing at least one metal-carbon bond—have become indispensable as precursors in this domain. Their primary advantage lies in their volatility, which allows them to be transported in the vapor phase to a substrate surface at relatively low temperatures, a critical requirement for techniques like MOCVD and ALD.[1] Unlike traditional inorganic precursors such as metal halides, organometallics often enable lower deposition temperatures, produce films with fewer impurities, and offer greater chemical versatility.[2]
The choice of an organometallic precursor is arguably the most critical variable in a deposition process. An ideal precursor must balance sufficient volatility with thermal stability; it needs to vaporize without decomposing prematurely in transit but must react cleanly and efficiently at the substrate surface.[3]
Critical Precursor Selection Criteria
-
Volatility: The precursor must exhibit a minimum vapor pressure (typically >0.1 Torr) at a manageable temperature to ensure a stable and reproducible delivery rate to the reaction chamber.[3] Liquid precursors are often preferred as they provide more consistent vapor delivery.[3]
-
Thermal Stability: The molecule must be robust enough to avoid thermal decomposition in the gas phase before reaching the substrate. Premature decomposition leads to particle formation, poor film quality, and contamination.
-
Reactivity: The precursor must be sufficiently reactive to engage in the desired surface chemistry (e.g., pyrolysis in CVD, surface-saturating reactions in ALD) but not so reactive that it leads to uncontrolled gas-phase reactions.[3]
-
Purity & Byproducts: The precursor should be of high purity. Furthermore, its ligands should decompose into volatile, non-contaminating byproducts that can be easily purged from the chamber. Carbon contamination from organic ligands is a common challenge that must be managed.[3]
Table 1: Common Classes of Organometallic Precursors
| Precursor Class | General Formula | Examples | Typical Applications & Remarks |
| Metal Alkyls | M-Rₙ (R=alkyl group) | Trimethylaluminum (TMA), Diethylzinc (DEZ) | ALD of Al₂O₃, ZnO. Highly reactive, often pyrophoric.[2] |
| Metal β-Diketonates | M(RCOCHCOR')ₙ | Copper(II) acetylacetonate (Cu(acac)₂), | CVD of metal oxides. Generally have good volatility and thermal stability.[2] |
| Metal Carbonyls | M(CO)ₙ | Nickel tetracarbonyl (Ni(CO)₄), Iron pentacarbonyl (Fe(CO)₅) | CVD of pure metal films. Often highly toxic. |
| Metal Alkylamides | M(NR₂)ₙ | Tetrakis(dimethylamido)titanium (TDMAT) | ALD/CVD of metal nitrides (e.g., TiN). Good reactivity with co-reactants like ammonia or water. |
| Cyclopentadienyls | M(C₅H₅)ₙ | Ferrocene (Fe(C₅H₅)₂), Bis(cyclopentadienyl)magnesium (MgCp₂) | High thermal stability makes them suitable for various metal and oxide depositions.[2] |
Safety and Handling of Organometallic Precursors
Trustworthiness through Safety: A protocol's integrity begins with the safe handling of its reagents. Many organometallic precursors are pyrophoric, igniting spontaneously on contact with air and/or moisture.[4][5]
Core Safety Protocols:
-
Inert Atmosphere: All handling and transfers must be performed under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques.[5][6]
-
Personal Protective Equipment (PPE): At a minimum, a flame-retardant lab coat, safety goggles (or a face shield over safety glasses), and appropriate chemical-resistant gloves must be worn.[4][7]
-
Ventilation: All work should be conducted in a well-ventilated fume hood to prevent inhalation of toxic vapors.[7]
-
Storage: Store precursors in airtight containers, away from heat, air, and moisture.[7] Flammable solvent solutions should be kept in appropriate flammable storage cabinets.[5]
-
Spill Management: Keep combustible materials away from the work area.[4] Have appropriate quenching agents and fire extinguishers (e.g., Class D for metal fires) readily accessible. Do NOT use water on pyrophoric spills.
The Unseen Foundation: Substrate Preparation
The quality of a thin film is inextricably linked to the condition of the substrate upon which it is grown. The forces that bind a film to a substrate are short-range, meaning even a single monolayer of contamination can severely compromise adhesion, leading to film delamination and failure.[8] A meticulously prepared substrate is the first step in a self-validating deposition system.[9]
General Substrate Cleaning Protocol
This protocol is a robust starting point for common substrates like silicon wafers or glass slides.
-
Mechanical Cleaning (if necessary): For visibly soiled substrates, gently wipe with a lint-free cloth soaked in acetone.
-
Solvent Degreasing: Place substrates in a beaker and sonicate for 10-15 minutes sequentially in acetone, then isopropyl alcohol (IPA) to remove organic residues.
-
Detergent Wash: Following solvent cleaning, wash thoroughly with a laboratory-grade detergent and warm deionized (DI) water. Household detergents should be avoided as they can leave residue.[8]
-
DI Water Rinse: Rinse substrates profusely under running DI water to remove all traces of detergent.[8]
-
Drying: Immediately dry the substrates with a stream of clean, dry nitrogen or filtered air. Allowing substrates to air-dry can lead to water spots that are difficult to remove.[8]
-
Storage & Use: Handle cleaned substrates only with clean tweezers. Load them into the deposition chamber immediately to minimize recontamination.
For certain applications, surface activation via plasma treatment or chemical etching may be required after this basic cleaning to ensure reactive surface sites for deposition.
Vapor Phase Deposition Techniques
Vapor phase methods are dominant in high-precision applications and rely on the transport of a volatilized organometallic precursor to a substrate.
Metal-Organic Chemical Vapor Deposition (MOCVD)
Principle of Operation: MOCVD is a process where a heated substrate is exposed to one or more volatile organometallic precursors, which react or decompose on the substrate surface to produce the desired thin film.[10][11] A carrier gas, typically nitrogen or argon, transports the vaporized precursor from its container (a "bubbler") into the reaction chamber.[12] The film's properties are controlled by carefully managing parameters like substrate temperature, pressure, and gas flow rates.[10]
Caption: A typical four-step ALD cycle.
**Protocol: ALD of Titanium Dioxide (TiO₂) **
-
Precursors: Tetrakis(dimethylamido)titanium (TDMAT) and Deionized Water (H₂O).
-
Objective: To deposit a highly conformal, uniform TiO₂ film with atomic-level thickness control.
Methodology:
-
System Preparation:
-
Load the cleaned substrate and establish a stable base pressure and substrate temperature. The valid temperature range for self-limiting growth is known as the "ALD window" (for this process, typically 150-300 °C). [13][14]2. ALD Cycle Execution (repeat N times for desired thickness):
-
Step A (TDMAT Pulse): Pulse TDMAT vapor into the chamber for a specific duration (e.g., 0.5 seconds). The pulse must be long enough to saturate the substrate surface.
-
Step B (Purge): Purge the chamber with inert gas (e.g., N₂) for a set time (e.g., 5-10 seconds) to remove all non-reacted TDMAT and any byproducts from the gas phase. This step is critical to prevent CVD-like growth.
-
Step C (H₂O Pulse): Pulse H₂O vapor into the chamber (e.g., 0.1 seconds). The water reacts with the surface-bound TDMAT ligands to form a layer of TiO₂ and regenerate hydroxyl (-OH) surface groups.
-
Step D (Purge): Purge the chamber again with inert gas (e.g., 5-10 seconds) to remove excess water vapor and reaction byproducts.
-
-
Process Validation: The self-limiting nature of the process should be validated by demonstrating that the growth-per-cycle (GPC) becomes independent of the precursor pulse and purge times once they exceed a certain minimum threshold. [14][15]
Table 2: Comparison of MOCVD and ALD
| Feature | MOCVD | ALD |
| Growth Mechanism | Continuous reaction on substrate | Sequential, self-limiting surface reactions |
| Growth Rate | High (nm/min to µm/min) | Low (Å/cycle) |
| Thickness Control | Moderate (time and flow dependent) | Excellent (digitally controlled by # of cycles) [3] |
| Conformality | Variable, often poor on high aspect ratios | Excellent, highly conformal [16] |
| Deposition Temp. | Generally higher | Generally lower [2] |
| Typical Use Case | Thick films, epitaxial growth | Ultra-thin films, gate oxides, coatings on 3D structures [17] |
Non-Vapor Phase Deposition: Metal-Organic Decomposition (MOD)
Principle of Operation: MOD is a non-vacuum, solution-based technique. It involves dissolving a metal-organic compound in a suitable solvent to create a precursor "ink." [18]This ink is then applied to a substrate by methods like spin-coating, dip-coating, or inkjet printing. [19]The coated substrate is subsequently heated in a furnace, causing the solvent to evaporate and the precursor to thermally decompose, leaving behind a film of the desired material (metal, oxide, etc.). [18][19]
Caption: Metal-Organic Decomposition (MOD) process flow.
Protocol: MOD of Conductive Silver (Ag) Film
-
Precursor: Silver Neodecanoate.
-
Objective: To deposit a dense, electrically conductive silver film on a glass substrate.
Methodology:
-
Ink Formulation:
-
Dissolve silver neodecanoate in a suitable solvent (e.g., toluene or xylene) to achieve the desired concentration and viscosity for the chosen application method.
-
-
Substrate Coating:
-
Place a cleaned glass slide on a spin-coater chuck.
-
Dispense a small amount of the MOD ink onto the center of the substrate.
-
Spin the substrate at a set speed (e.g., 3000 rpm) for a defined time (e.g., 30-60 seconds). The final film thickness is primarily controlled by the solution's viscosity and the spin speed.
-
-
Drying (Soft Bake):
-
Transfer the coated substrate to a hotplate and bake at a low temperature (e.g., 100-150 °C) for 5-10 minutes to drive off the solvent.
-
-
Decomposition (Hard Bake/Annealing):
-
Place the substrate in a tube furnace.
-
Heat the substrate to the decomposition temperature of the precursor (e.g., 250-350 °C) under a controlled atmosphere (air or N₂). The atmosphere can influence the final film properties. [19] * Hold at this temperature for a sufficient duration (e.g., 30-60 minutes) to ensure complete decomposition of the organic components and sintering of the silver particles. [20] * Allow the furnace to cool naturally to room temperature before removing the final silver film.
-
Post-Deposition Analysis: Film Characterization
Characterization is a non-negotiable step to validate the outcome of any deposition protocol. It confirms that the film meets the desired specifications for thickness, composition, structure, and morphology. [21]
Table 3: Key Thin Film Characterization Techniques
| Technique | Acronym | Property Measured | Brief Description |
| X-Ray Diffraction | XRD | Crystalline structure, phase, grain size | Measures the diffraction of X-rays by the crystal lattice of the film. [22] |
| Scanning Electron Microscopy | SEM | Surface morphology, topography, thickness (cross-section) | Scans a focused electron beam over the surface to create an image. |
| Atomic Force Microscopy | AFM | Surface topography, roughness at nanoscale | A physical probe scans the surface to generate a 3D topographical map. [21] |
| Energy-Dispersive X-ray Spectroscopy | EDS/EDX | Elemental composition | Analyzes the characteristic X-rays emitted by the sample when hit by an electron beam (often coupled with SEM). [23] |
| X-ray Photoelectron Spectroscopy | XPS | Surface elemental composition, chemical states | Measures the kinetic energy of electrons ejected from the surface by X-ray bombardment. |
| Spectroscopic Ellipsometry | SE | Thickness, refractive index, optical constants | Measures the change in polarization of light upon reflection from the film surface. [23] |
| X-ray Reflectivity | XRR | Thickness, density, surface/interface roughness | Measures the specular reflection of X-rays at grazing incidence angles. [23] |
References
-
Thin Film Deposition and Characterization Techniques. Open Access Pub. [Link]
-
Recent developments in molecular precursors for atomic layer deposition. Organometallic Chemistry: Volume 42 - Books. [Link]
- Organometallic Precursor Compounds for Vapor Deposition for the Formation of Oxide Thin Films and Their Preparation.
-
Substrate Preparation for Optical Thin Film Coatings. Evaporated Coatings, Inc.. [Link]
-
Safety and Handling of Organometallic Compounds. Solubility of Things. [Link]
-
Thin Film Deposition Techniques: A Comprehensive Review. ResearchGate. [Link]
-
Metallo-organic decomposition: A chemical approach to thin film deposition. ResearchGate. [Link]
- Chemical vapor deposition from single organometallic precursors.
-
Atomic layer deposition of metals: Precursors and film growth. AIP Publishing. [Link]
- Organometallic precursor composition for atomic layer deposition (ald), and ald deposition method using same.
-
Chemical Vapor Deposition of Metal‐Containing Thin‐Film Materials from Organometallic Compounds. ResearchGate. [Link]
-
Fabrication of metal–organic framework thin film by physical vapor deposition and solvent vapor annealing. Chemistry Letters | Oxford Academic. [Link]
-
Thin Film Deposition Techniques: CVD, PVD & More. Alicat Scientific. [Link]
-
Metal–Organic Framework Thin Films: From Fundamentals to Applications. Chemical Reviews - ACS Publications. [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education - ACS Publications. [Link]
-
Thin film Characterization Techniques. IntechOpen. [Link]
-
Atomic Layer Deposition Process Development. Eindhoven University of Technology. [Link]
-
Substrate Preparation. ResearchGate. [Link]
-
Metal–Organic Framework Thin Films: Fabrication, Modification, and Patterning. MDPI. [Link]
-
Safe handling of organolithium compounds in the laboratory. ResearchGate. [Link]
-
Organic and inorganic–organic thin film structures by molecular layer deposition: A review. ScienceDirect. [Link]
-
Organometallic precursors for chemical vapor deposition. ResearchGate. [Link]
-
Organometallic Precursors for Atomic Layer Deposition. Ask this paper - Bohrium. [Link]
-
Procedures for Safe Use of Pyrophoric Organolithium Reagents. ehs.uci.edu. [Link]
-
Metal Organic Decomposition Inks and Films for Semiconductor Packaging Applications. ResearchGate. [Link]
-
Requirements for Substrate Preparation for BryCoat Thin Film Coatings. BryCoat. [Link]
-
List of metal-organic chemical vapour deposition precursors. Wikipedia. [Link]
-
Chemical Vapor Deposition. YouTube. [Link]
-
Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. University of California, Santa Barbara. [Link]
-
What role does substrate preparation play in achieving effective adhesion of thin film coatings during electroplating? ProPlate® Posts. [Link]
-
Atomic Layer Deposition Process Development. EPFL. [Link]
-
Characterization of thin film properties and quality. Surface Science Study Guide 2024. [Link]
-
Advanced Applications of Metal–Organic Decomposition Inks in Printed Electronics. ACS Publications. [Link]
-
Choosing techniques for the optical characterization of thin films. SPIE. [Link]
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Troubleshooting & Optimization
Managing toxicity and environmental impact of organotin reagents
A Senior Application Scientist's Guide to Mitigating Toxicity and Environmental Impact
Organotin reagents are powerful tools in synthetic chemistry, renowned for their utility in forming carbon-carbon bonds, most notably in the Stille coupling reaction.[1] However, their significant toxicity and environmental persistence demand meticulous handling and disposal protocols.[1][2] This guide serves as a technical support resource for researchers, scientists, and drug development professionals, providing practical, in-depth answers to common challenges encountered during their use. Our focus is on ensuring laboratory safety, experimental integrity, and environmental stewardship.
Frequently Asked Questions (FAQs): Safe Handling and Storage
This section addresses foundational safety practices for the day-to-day management of organotin compounds.
Q: What are the primary health risks associated with organotin reagents?
A: Organotin compounds pose significant health hazards, with toxicity varying based on the number and type of organic groups attached to the tin atom.[3] The primary risks include:
-
Neurotoxicity: Trialkyltin compounds, such as trimethyltin and triethyltin, are potent neurotoxins that can cause damage to the central nervous system.[4][5]
-
Immunotoxicity: Certain organotins can impair the immune system.[2][6]
-
Skin and Eye Irritation: Direct contact can cause severe irritation and chemical burns.[4][6]
-
Respiratory Effects: Inhalation of dusts or vapors can irritate the respiratory tract.[7]
The National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) have established strict exposure limits to protect workers.[7][8][9]
Q: What are the mandatory Personal Protective Equipment (PPE) and engineering controls for handling organotins?
A: A multi-layered approach to safety is critical.
Engineering Controls:
-
Fume Hood: All work with organotin reagents must be conducted in a certified chemical fume hood to prevent inhalation exposure.[2][7] The sash should be kept as low as possible.[2] Ventilation systems should be designed to prevent accumulation or recirculation of organotins in the workplace.[7]
-
Designated Area: A specific area within the fume hood should be designated for organotin use to prevent cross-contamination.[2]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves. Given the high toxicity, double-gloving is a recommended best practice.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[2]
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
Respiratory Protection: For spill cleanup or situations where airborne concentrations may exceed exposure limits, appropriate respiratory protection is required.[10]
Q: How should I properly store organotin reagents?
A: Proper storage is essential for both safety and reagent stability.
-
Containers: Keep containers tightly closed when not in use.[7] Many organotins are air- or moisture-sensitive and are supplied in Sure/Seal™ bottles, which should be handled under an inert atmosphere.[2][10]
-
Location: Store in a cool, dry, and well-ventilated area designated for toxic chemicals.[7][10]
-
Segregation: Store organotins away from strong oxidizers.[7]
-
Labeling: All containers must be clearly labeled with the chemical name and primary hazard warnings.[7]
Troubleshooting Guide: Reaction Work-up and Purification
This section provides solutions for challenges encountered after a reaction is complete, focusing on the safe quenching of reagents and removal of byproducts.
Q: My reaction is complete. How do I safely quench residual organotin reagents before work-up?
A: Unreacted organotin reagents should never be disposed of directly into the general organic waste stream.[11] The primary strategy is to convert the toxic, often soluble, organotin species into less toxic, insoluble inorganic tin compounds that can be easily removed by filtration.
-
Causality: The high toxicity of organotins is linked to the organic substituents. By cleaving these groups or forming highly stable, insoluble salts, we drastically reduce the hazard and simplify removal.
-
Method 1: Fluoride Quench: This is a highly effective method, particularly after Stille couplings.[12]
-
Mechanism: Fluoride ions have a very high affinity for tin, forming a strong Sn-F bond and precipitating the organotin as an insoluble trialkyltin fluoride (R₃SnF).
-
Procedure: Add a saturated aqueous solution of potassium fluoride (KF) to the reaction mixture and stir vigorously for at least one hour, or overnight if possible.[13] The resulting white or grayish precipitate can then be filtered off.[12]
-
-
Method 2: Oxidative Quench: Using an oxidizing agent can break down the organotin structure.
-
Mechanism: Strong oxidants like bleach (sodium hypochlorite) or hydrogen peroxide will oxidize the organotin to less harmful tin oxides.[11][12]
-
Procedure: Carefully add the oxidant in small portions to the reaction mixture, as the reaction can be exothermic.[10] Allow the mixture to stir for several hours to ensure complete oxidation before proceeding with work-up.[10]
-
Q: I'm struggling to remove organotin byproducts from my desired product during column chromatography. What can I do?
A: Removing the final traces of organotin impurities is a common and critical challenge, as even small amounts can be problematic for biological applications.[13] Standard silica gel chromatography is often insufficient.
-
Causality: Organotin byproducts can have similar polarity to the desired compound, leading to co-elution. The following methods enhance the separation by selectively binding the tin impurities to the stationary phase.
-
Solution 1: Potassium Fluoride on Silica Gel (KF/Silica):
-
Principle: This method leverages the high affinity of fluoride for tin. A stationary phase consisting of 10% finely ground KF mixed with 90% silica gel (w/w) is used.[13]
-
Application: The crude product mixture is loaded onto a column packed with this mixture. The organotin impurities react with the KF and are irreversibly adsorbed onto the column, allowing the desired product to elute.[13] This method can reduce tin content to below 30 ppm.[13]
-
-
Solution 2: Potassium Carbonate on Silica Gel (K₂CO₃/Silica):
-
Principle: A mixture of 10% powdered anhydrous K₂CO₃ and silica gel has been shown to be highly effective at removing organotin impurities, reducing them to as low as ~15 ppm.[13]
-
Advantage: This mixture can be more resistant to absorbing atmospheric moisture compared to KF, making it easier to handle and store.[13]
-
-
Solution 3: Iodine Treatment prior to Chromatography:
-
Principle: This method converts the tin species to tin iodides, which are more polar and easier to separate.
-
Application: The concentrated product mixture is diluted with an ether-based solvent, and a slight excess of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is added, followed by a solution of iodine until the iodine color persists. The mixture is then passed through a silica gel plug before standard chromatography.[13]
-
Troubleshooting Guide: Decontamination and Waste Disposal
Proper decontamination and waste segregation are legally required and ethically essential for laboratory safety and environmental protection.
Q: How do I decontaminate glassware that has been in contact with organotins?
A: Simply rinsing with a solvent is insufficient and dangerous, as it only transfers the toxic residue to the waste solvent and can leave trace amounts on the glassware.[12] Chemical deactivation is required.
-
Causality: The goal is to oxidize any residual organotin compounds adhering to the glass surface into inorganic tin oxides, which are significantly less toxic and can be removed with standard washing procedures.[12]
-
Recommended Protocol:
-
Pre-rinse: After emptying the glassware, perform a preliminary rinse with an appropriate organic solvent (e.g., acetone, DCM) to remove the bulk of the material. This rinse solvent must be collected as hazardous organotin waste.[12]
-
Oxidizing Bath: Immerse the glassware completely in a dedicated, labeled container filled with an oxidizing solution. A common and effective choice is commercial bleach (sodium hypochlorite solution) or a 10% hydrogen peroxide solution.[11][12]
-
Soak: Allow the glassware to soak for at least 12 hours (overnight is recommended) to ensure complete oxidation.[12]
-
Disposal of Bath: The oxidizing bath is now contaminated with tin compounds and must be disposed of as a separate hazardous waste stream.[12]
-
Final Wash: After soaking, the glassware can be removed and washed using standard laboratory procedures (e.g., Alconox and water, followed by a final solvent rinse).[12]
-
Q: What is the correct procedure for disposing of organotin waste?
A: Strict adherence to hazardous waste regulations is mandatory. All materials that have come into contact with organotin reagents are considered hazardous waste.[10]
-
Segregation is Key: Maintain separate, dedicated waste streams. Never mix organotin waste with other chemical waste unless it is part of a validated quenching procedure.
-
Solid Waste: This includes contaminated gloves, bench paper, filter paper, silica gel from chromatography, and the precipitated tin salts from quenching procedures. Place these items in a clearly labeled, sealed container.[10][11]
-
Liquid Waste: This includes reaction mother liquors, pre-rinse solvents from glassware cleaning, and used oxidizing baths. Collect in a dedicated, labeled, and sealed container.
-
-
Labeling: All organotin waste containers must be clearly labeled as "Hazardous Waste: Organotin Compounds" to ensure proper handling and disposal by your institution's environmental health and safety (EHS) department.[14]
-
Institutional Guidelines: Always follow your institution's specific procedures for hazardous waste disposal. Consult your EHS office for guidance.
Occupational Exposure Limits and Environmental Impact
Understanding the regulatory landscape and environmental fate of organotins is crucial for a comprehensive management strategy.
Q: What are the regulated occupational exposure limits for organotin compounds?
A: Several agencies have set legal limits for workplace exposure, which are typically measured as tin (Sn). Adherence to these limits is mandatory.
| Agency | Exposure Limit Type | Concentration (as Sn) | Notes |
| OSHA | PEL (8-hour TWA) | 0.1 mg/m³ | Permissible Exposure Limit; applies to all organic tin compounds.[8][9] |
| NIOSH | REL (10-hour TWA) | 0.1 mg/m³ | Recommended Exposure Limit.[8][9] |
| ACGIH | TLV (8-hour TWA) | 0.1 mg/m³ | Threshold Limit Value.[3] |
| ACGIH | STEL (15-minute) | 0.2 mg/m³ | Short-Term Exposure Limit.[3] |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; STEL: Short-Term Exposure Limit.
Q: What is the environmental fate and impact of organotin compounds?
A: Organotins, particularly tributyltin (TBT) and triphenyltin (TPT), are severe marine pollutants.[6][15]
-
Persistence: They are moderately persistent in the environment, adsorbing strongly to soil and sediment where they can remain for weeks or even years.[6][15]
-
Toxicity to Aquatic Life: They are highly toxic to many aquatic organisms, even at very low concentrations (parts per trillion), causing effects like shell deformation in oysters and sex changes in marine snails.[6][15]
-
Bioaccumulation: Organotins can accumulate in the tissues of aquatic organisms, moving up the food chain.[16] The primary source of human exposure to organotins is through consumption of contaminated seafood.[6]
Due to these severe impacts, the use of organotins in applications like anti-fouling paints for ships has been banned or heavily restricted internationally.[6][17]
Visualized Workflows and Protocols
Lifecycle Management of Organotin Reagents
This diagram illustrates the critical control points for managing organotin reagents from procurement to final disposal.
Caption: Decision-making process for handling various organotin waste streams.
Detailed Experimental Protocols
Protocol 1: Emergency Spill Cleanup (Small Liquid Spill < 50 mL)
-
Alert & Evacuate: Alert personnel in the immediate area. Restrict access. Ensure the fume hood is operational. [10]2. Don PPE: Don full PPE, including double gloves, safety goggles, face shield, lab coat, and appropriate respiratory protection if required. [10]3. Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels for the initial absorption of a neat reagent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container for organotin compounds. [7][10]5. Decontaminate Surface: Wipe the spill area with a cloth soaked in a bleach solution or other suitable oxidizing agent. Work from the outside of the spill area inward. Allow a contact time of at least 20 minutes. [18]6. Final Cleanup: Wipe the area with a damp cloth. All cleaning materials (cloths, pads, PPE) must be disposed of as solid organotin hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
**Protocol 2: Glassware Decontamination using Bleach
-
Safety: Perform all steps in a chemical fume hood while wearing appropriate PPE.
-
Mechanical Removal: Empty the glassware of all bulk contents into the appropriate hazardous waste container.
-
Pre-Rinse: Rinse the glassware with a small amount of acetone or other suitable solvent to remove residual material. Collect this rinse solvent in the liquid organotin waste container. [12]4. Prepare Bath: Fill a designated plastic tub or bucket with undiluted commercial bleach. The container must be large enough to fully submerge the glassware. Label the container "Organotin Decontamination Bath (Bleach)."
-
Submerge and Soak: Carefully place the pre-rinsed glassware into the bleach bath. Ensure all contaminated surfaces are covered. Let it soak for a minimum of 12 hours. [12]6. Remove and Rinse: After soaking, carefully remove the glassware and rinse it thoroughly with water.
-
Final Wash: The glassware can now be cleaned using standard laboratory procedures.
-
Bath Disposal: The used bleach solution is now hazardous waste. Neutralize if necessary and dispose of it according to your institution's EHS guidelines for corrosive and toxic waste. [12]
References
-
National Institute for Occupational Safety and Health (NIOSH). (1976). Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds. CDC. [Link]
-
LCGC International. (2022). Investigating the Environmental Impact of Organotins. LCGC International. [Link]
-
Del Valle Lab. Standard Operating Procedure: Organotin reagents. University at Buffalo. [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. DCCEEW. [Link]
-
Reddit. (2017). How should I manage glassware that came in contact with organotin compounds?. r/chemistry. [Link]
-
Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. LOOKCHEM. [Link]
-
Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51–56. [Link]
-
Occupational Safety and Health Administration (OSHA). TIN, ORGANIC COMPOUNDS (as Sn). U.S. Department of Labor. [Link]
-
ResearchGate. (2013). How do you get rid of organotin waste?. [Link]
-
Zhang, S., Li, P., & Li, Z. H. (2021). Toxicity of organotin compounds and the ecological risk of organic tin with co-existing contaminants in aquatic organisms. Comparative biochemistry and physiology. Toxicology & pharmacology : CBP, 246, 109054. [Link]
-
Dubalska, K., Rutkowska, M., Bajger-Nowak, G., Konieczka, P., & Namieśnik, J. (2013). Organotin Compounds: Environmental Fate and Analytics. Critical Reviews in Analytical Chemistry, 43(1), 35-54. [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Tin (organic compounds, as Sn). [Link]
-
ResearchGate. (2025). Toxicity and Health Effects of Selected Organotin Compounds: A Review. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. CDC. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link] (Note: Specific LCSS for Trimethyltin Chloride is a useful example).
-
West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. [Link]
-
Danish Environmental Protection Agency. (2006). Tributyltin compounds (TBT). [Link]
-
Fiveable. Organotin reagents Definition. [Link]
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- 4. Toxicity and health effects of selected organotin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: A Researcher's Guide to Handling Distannoxane Reagents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical and practical advice on the handling and use of distannoxane reagents, with a primary focus on preventing their hydrolysis. Distannoxanes are powerful catalysts and versatile building blocks in organic synthesis; however, their sensitivity to moisture can often lead to reaction failures and reproducibility issues. This resource, presented in a question-and-answer format, offers troubleshooting guides and frequently asked questions to help you navigate the intricacies of working with these valuable compounds.
Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: What are distannoxanes, and why are they so sensitive to water?
Distannoxanes are organotin compounds characterized by the presence of a Sn-O-Sn linkage. The general structure is often represented as [R₂SnX]₂O, where 'R' is an alkyl or aryl group and 'X' is a halide or another anionic ligand. These compounds typically exist as dimers or other oligomeric structures.
The susceptibility of distannoxanes to hydrolysis stems from the electrophilic nature of the tin atom and the polarity of the Sn-O bond. Water, acting as a nucleophile, can readily attack the tin center, leading to the cleavage of the Sn-O-Sn backbone. This process is often irreversible and results in the formation of various organotin hydroxide and oxide species, which may not possess the desired catalytic activity or reactivity.[1][2]
Q2: What are the common visual and spectroscopic signs of distannoxane hydrolysis?
Identifying the onset of hydrolysis is crucial for troubleshooting your reactions. Here are some key indicators:
-
Visual Observation: A freshly prepared solution of a distannoxane in an anhydrous solvent should be clear and homogeneous. The appearance of turbidity, cloudiness, or the formation of a precipitate is a strong indication of hydrolysis. This is due to the formation of less soluble organotin hydroxide or oxide species.
-
¹H NMR Spectroscopy: While the alkyl or aryl groups on the tin atom might show minimal changes in their chemical shifts, the formation of organotin hydroxides (R₂Sn(OH)X) can sometimes be detected by the appearance of a new, often broad, signal in the proton NMR spectrum corresponding to the hydroxyl proton.[3] However, these signals can be difficult to observe due to proton exchange with residual water or other protic species in the NMR solvent.[4] A more reliable indicator is often the change in the overall complexity of the spectrum, suggesting the presence of multiple tin species in solution.
Q3: How does hydrolysis of a distannoxane affect its performance in a reaction?
The hydrolysis of a distannoxane can have several detrimental effects on a chemical reaction:
-
Loss of Catalytic Activity: In many catalytic applications, such as esterification or Stille coupling reactions, the intact distannoxane structure is crucial for its catalytic efficacy.[5] Hydrolysis leads to the formation of different tin species that may be catalytically inactive or exhibit significantly lower activity, resulting in sluggish or incomplete reactions.
-
Inconsistent Reaction Rates: Partial hydrolysis of the distannoxane can lead to a mixture of different tin species in the reaction, each with potentially different catalytic activities. This can result in poor reproducibility of reaction rates and yields.
-
Formation of Byproducts: The altered reactivity of the hydrolyzed tin species can sometimes lead to undesired side reactions, complicating the purification of the desired product.
Troubleshooting Guide: A Proactive Approach to Preventing Hydrolysis
This section provides a systematic approach to identifying and resolving issues related to distannoxane hydrolysis in your experiments.
My reaction is sluggish or fails to go to completion. Could distannoxane hydrolysis be the culprit?
Yes, this is a very common reason for reaction failure when using distannoxane reagents. Follow this troubleshooting workflow to diagnose and address the problem.
Caption: Troubleshooting workflow for reactions involving distannoxane reagents.
Detailed Experimental Protocols
To ensure the integrity of your distannoxane reagents and the success of your reactions, it is imperative to adhere to strict anhydrous and anaerobic techniques. The following protocols provide step-by-step guidance on best practices.
Protocol 1: Rigorous Drying of Solvents and Reagents
The presence of even trace amounts of water in your solvents or other reagents can be sufficient to initiate the hydrolysis of sensitive distannoxanes.[6]
1. Solvent Drying:
-
Non-protic Solvents (e.g., Toluene, THF, Dichloromethane):
-
Pre-dry the solvent by standing it over activated 3 Å or 4 Å molecular sieves for at least 24 hours.[7]
-
For exceptionally moisture-sensitive reactions, further drying can be achieved by distillation from an appropriate drying agent under an inert atmosphere (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane and toluene).
-
Alternatively, solvent purification systems that pass the solvent through columns of activated alumina and other drying agents are a safe and effective method for obtaining anhydrous solvents.[7]
-
-
Protic Solvents (e.g., Alcohols): If a protic solvent is required for your reaction, ensure it is of the highest purity and as anhydrous as possible. Store it over activated 3 Å molecular sieves.
2. Drying of Solid Reagents:
-
Solid reagents that are stable to heat can be dried in a vacuum oven.
-
For heat-sensitive solids, drying in a vacuum desiccator over a strong desiccant (e.g., P₂O₅) for an extended period is recommended.
Table 1: Recommended Drying Agents for Common Solvents
| Solvent | Primary Drying Agent | Secondary/Distillation Agent |
| Tetrahydrofuran (THF) | Activated 3Å Molecular Sieves | Sodium/Benzophenone |
| Toluene | Activated 4Å Molecular Sieves | Calcium Hydride |
| Dichloromethane (DCM) | Activated 4Å Molecular Sieves | Calcium Hydride |
| Acetonitrile | Activated 3Å Molecular Sieves | Calcium Hydride, then P₂O₅ |
Protocol 2: Preparation of Anhydrous Glassware
Water readily adsorbs onto the surface of glassware and must be removed before use.
-
Oven Drying: Place all glassware in an oven at a temperature of at least 120 °C for a minimum of 4 hours, but preferably overnight.
-
Assembly and Cooling: Assemble the hot glassware quickly while flushing with a stream of dry, inert gas (e.g., nitrogen or argon). Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.
-
Flame Drying (for Schlenk lines): For an assembled Schlenk apparatus, heat the glassware under vacuum with a heat gun until all visible moisture has been removed. Allow the glassware to cool under vacuum before refilling with an inert gas. Repeat this "evacuate-refill" cycle at least three times.[8]
Protocol 3: Performing Reactions Under an Inert Atmosphere Using a Schlenk Line
A Schlenk line provides a versatile setup for handling air- and moisture-sensitive reagents.[8][9]
Caption: Workflow for setting up a reaction using a Schlenk line.
-
Preparation: Ensure your Schlenk line is properly set up with a supply of dry inert gas and a vacuum pump protected by a cold trap.
-
Glassware: Use oven-dried or flame-dried glassware as described in Protocol 2.
-
Purging: Connect your reaction flask to the Schlenk line and perform at least three "evacuate-refill" cycles to remove air and adsorbed moisture.
-
Reagent Addition:
-
Reaction Monitoring: Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.[10]
Protocol 4: Handling Distannoxanes in a Glovebox
A glovebox provides the most controlled environment for handling highly sensitive reagents.[12][13]
-
Atmosphere: Ensure the glovebox is maintained with low levels of oxygen and water (typically <1 ppm each).[12]
-
Material Transfer: All items, including glassware, spatulas, syringes, and reagent bottles, must be brought into the glovebox through an antechamber that is purged with several "evacuate-refill" cycles.[8]
-
Reagent Handling:
-
Store your distannoxane reagents inside the glovebox.
-
Weigh out solid reagents directly in the glovebox.
-
Dispense liquid reagents using appropriate syringes or pipettes.
-
-
Waste: All waste generated within the glovebox should be properly contained before being removed through the antechamber.
Case Study: Troubleshooting a Failed Stille Coupling Reaction
Problem: A researcher was attempting to perform a Stille cross-coupling reaction between an aryl iodide and a vinyltributylstannane, using a distannoxane-based palladium catalyst. The reaction showed very low conversion even after prolonged heating.
Initial Investigation:
-
The researcher confirmed the identity and purity of the starting materials by ¹H NMR.
-
The palladium catalyst was from a new bottle.
-
The solvent (toluene) was from a recently opened bottle of "anhydrous" grade.
Troubleshooting Steps and Resolution:
-
Hypothesis: The primary suspect was the presence of moisture, leading to the deactivation of the distannoxane co-catalyst or modification of the active palladium species.
-
Solvent Dehydration: The "anhydrous" toluene was further dried by distillation from calcium hydride under a nitrogen atmosphere.
-
Strict Anhydrous Technique: The reaction was repeated using flame-dried glassware assembled under a positive pressure of argon on a Schlenk line. All liquid transfers were performed with oven-dried syringes.
-
Result: The reaction proceeded to completion within a few hours under the rigorously anhydrous conditions.
This case study highlights that even commercially available "anhydrous" solvents may contain enough residual moisture to inhibit reactions involving highly sensitive reagents like distannoxanes.[14]
Conclusion
The successful application of distannoxane reagents in organic synthesis is critically dependent on the rigorous exclusion of water from the reaction system. By understanding the mechanisms of hydrolysis, recognizing its tell-tale signs, and implementing meticulous anhydrous and anaerobic techniques, researchers can significantly improve the reliability and reproducibility of their experiments. This guide provides a foundational framework for best practices; however, it is essential to always consult the specific handling and storage recommendations for each particular distannoxane reagent.
References
Sources
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Organotin(IV) Alkoxides, Siloxides, and Related Stannoxanes. Characterisation and Thermogravimetric Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. moodle2.units.it [moodle2.units.it]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chemistryviews.org [chemistryviews.org]
- 9. m.youtube.com [m.youtube.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. web.mit.edu [web.mit.edu]
- 12. ucd.ie [ucd.ie]
- 13. epfl.ch [epfl.ch]
- 14. rubingroup.org [rubingroup.org]
Common issues in scaling up reactions with 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane
Answering the user's request.## Technical Support Center: Scaling Up Reactions with 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and process development professionals to address the common challenges encountered when transitioning reactions involving this versatile organotin reagent from the bench to a larger scale. Our focus is on providing practical, field-tested solutions grounded in chemical principles to ensure your scale-up process is efficient, safe, and successful.
Reagent Profile: At a Glance
This compound, often abbreviated as TBDA or {[(AcO)Bu₂Sn]₂O}, serves as an efficient catalyst or reagent for various transformations, including esterifications and transesterifications.[1] Its utility is derived from the lability of the acetate groups and the Lewis acidic nature of the tin centers.[2] However, its physical properties and the nature of organotin compounds present unique challenges in a production environment.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₄₂O₅Sn₂ | [3][4] |
| Molecular Weight | ~599.97 g/mol | [3][] |
| Appearance | White powder or solid | [3][] |
| Melting Point | 52-58 °C | [][6][7] |
| Solubility | Insoluble in water. Soluble in various organic solvents. | [3] |
| Primary Hazards | Harmful if swallowed, inhaled, or in contact with skin. Causes severe skin burns and eye damage. | [4] |
| Storage | Store in a dry, cool, and well-ventilated place below +30°C. Keep container tightly closed. | [6][8] |
Frequently Asked Questions & Troubleshooting Guides
This section is structured to address specific issues you may encounter during the lifecycle of your project, from initial handling to final product purification.
Part 1: Reagent Handling and Stability
Question 1: The reagent is a low-melting solid. How can I handle it effectively during weigh-out and addition on a large scale?
Answer: The low melting point (52-58 °C) means the material can easily sinter or melt, especially in warm processing suites or during transport, leading to clumping and making it difficult to handle as a free-flowing powder.
-
Short-Term Chilling: Before weighing, consider chilling a small, sealed container of the reagent in a refrigerator (not a freezer, to avoid moisture condensation upon removal) for a short period. This will make it more brittle and easier to handle.
-
Heated Addition Funnel (for solutions): If your process allows, you can pre-dissolve the reagent in a suitable, dry solvent in a separate vessel and add it to the reactor as a liquid. Using a jacketed or trace-heated addition funnel can prevent the reagent from crystallizing in the addition line if the solvent concentration is high.
-
Direct Addition Port: For large-scale reactors, use a solid charging port to add the material directly and quickly to the reaction mixture, minimizing contact with ambient moisture and heat.
Scientist's Explanation: The physical state of a reagent is critical for process safety and efficiency. A clumped or partially melted solid has a reduced surface area, which can lead to unpredictable dissolution rates and potentially uncontrolled reaction initiation. Maintaining it as a manageable solid or handling it as a standardized solution are key process control strategies.
Question 2: How sensitive is this compound to water? What are the consequences of accidental hydrolysis?
Answer: The reagent is highly sensitive to moisture. The Sn-O-Sn (distannoxane) and Sn-O-C (acetate) bonds are susceptible to hydrolysis. Accidental exposure to water, either from wet solvents, atmospheric moisture, or reactants, will lead to the decomposition of the reagent.
Consequences of Hydrolysis:
-
Loss of Activity: Hydrolysis consumes the active reagent, leading to stalled or incomplete reactions.
-
Formation of Byproducts: It generates acetic acid and various dibutyltin oxides/hydroxides. These byproducts can alter the reaction pH and complicate the final product purification.
Preventative Measures:
-
Use dry, high-purity solvents (<50 ppm water is recommended for scale-up).
-
Perform all additions under an inert atmosphere (Nitrogen or Argon).
-
Ensure all reactants and vessels are thoroughly dried before use. Glassware should be oven or flame-dried.[9]
Scientist's Explanation: The tin atom in organotin compounds has available, low-lying 5d orbitals, which allows it to expand its coordination number beyond four.[1][2] Water can coordinate to the Lewis acidic tin center, facilitating nucleophilic attack and cleavage of the Sn-O bonds. This inherent reactivity is key to its catalytic function but also makes it prone to deactivation by water.
Part 2: Reaction Scale-Up and Execution
Question 3: My reaction is sluggish or fails to reach completion after scaling up from the lab. What are the common causes?
Answer: This is a classic scale-up challenge. The root cause often lies in mass transfer, heat transfer, or concentration effects that are negligible at the lab scale but significant in a large reactor.
Below is a troubleshooting workflow to diagnose the issue:
Caption: Troubleshooting workflow for stalled reactions.
Scientist's Explanation: Surface area to volume ratio decreases dramatically upon scale-up. This means that mixing and heating/cooling become less efficient. In the lab, a stir bar can mix 100 mL instantly. In a 1000 L reactor, achieving homogeneous mixing can take minutes, leading to localized concentration gradients and temperature differences that can stall the reaction or generate impurities.
Part 3: Workup and Purification
Question 4: What is the primary challenge when purifying products from reactions involving this reagent, and why is it critical for pharmaceutical applications?
Answer: The single greatest challenge is the removal of residual tin-containing byproducts. After the reaction, the reagent is converted into various organotin species (e.g., dibutyltin oxides, hydroxides, or salts).
Criticality for Pharmaceuticals: Organotin compounds are notoriously toxic.[10] Specifically, they are neurotoxic, and their effects can be cumulative.[10] For any compound intended for therapeutic use, regulatory agencies like the FDA and EMA impose strict limits on heavy metal contaminants, often in the parts-per-million (ppm) range. Failure to remove tin byproducts to these levels will result in batch failure and render the product unusable.
Question 5: How can I effectively remove these tin byproducts from my crude product?
Answer: The most common and robust method is a workup procedure involving an aqueous wash with potassium fluoride (KF).[11][12]
Scientist's Explanation: This method leverages the exceptionally high affinity of the fluoride ion for tin. The tributyltin (Bu₃Sn) or dibutyltin (Bu₂Sn) species react with potassium fluoride to form highly insoluble organotin fluorides (e.g., Bu₃SnF or Bu₂SnF₂), which precipitate out of the organic phase and can be removed by filtration.[11]
Caption: Workflow for removing tin byproducts using aqueous KF.
Standard Operating Protocol: Tin Byproduct Removal
This protocol provides a detailed, step-by-step method for removing tin impurities via the potassium fluoride wash.
Objective: To reduce organotin impurities in a crude reaction mixture to pharmaceutically acceptable levels.
Materials:
-
Crude reaction mixture
-
Organic solvent for dilution (e.g., Ethyl Acetate, Toluene)
-
1 M Potassium Fluoride (KF) aqueous solution
-
Celite® or another filter aid
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Filtration apparatus
Procedure:
-
Reaction Quench & Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the crude mixture with 2-3 volumes of a suitable organic solvent (e.g., ethyl acetate).[12] This lowers the viscosity and improves phase separation.
-
Aqueous KF Wash: Transfer the diluted mixture to a suitably sized separatory funnel or reactor equipped for biphasic separations. Add 1-2 volumes of the 1 M aqueous KF solution.
-
Precipitation: Agitate the biphasic mixture vigorously for at least 30-60 minutes. A thick, white precipitate of organotin fluorides should form. The agitation is critical to ensure complete reaction between the dissolved tin species and the fluoride ions.
-
Filtration: If a heavy precipitate forms that hinders phase separation, filter the entire mixture through a pad of Celite®.[11][12] Wash the filter cake with a fresh portion of the organic solvent to recover any entrained product.
-
Phase Separation: Transfer the filtrate back to the separatory funnel and allow the layers to separate. Remove the lower aqueous layer.
-
Final Washes: Wash the organic layer sequentially with water and then brine to remove residual KF and water-soluble impurities.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product with significantly reduced tin content.
Question 6: How do I confirm that the tin has been removed to an acceptable level?
Answer: Visual confirmation of no further precipitation is a good indicator, but quantitative analysis is required for drug development.
-
¹H NMR Spectroscopy: Can be used for a rough estimate if tin levels are high (>1%). The characteristic signals of the butyl groups on tin will be visible in the aliphatic region.[12]
-
Atomic Absorption Spectroscopy (AAS): A sensitive method for quantifying specific metals like tin.[12]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis in the pharmaceutical industry. It offers extremely low detection limits (ppm to ppb) and is required for final batch release of active pharmaceutical ingredients (APIs).[12]
References
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 5967-09-9. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]
-
ResearchGate. (2017). Workup for removing tin byproducts?. Retrieved from [Link]
-
Lupine Publishers. (2018). A Review of Organotin Compounds: Chemistry and Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Tin Hydride Designed To Facilitate Removal of Tin Species from Products of Stannane-Mediated Radical Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1s-(−)-1,3-dithiane 1-oxide. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Introduction to organotin chemistry - and applications. Retrieved from [Link]
-
ResearchGate. (2023). Review of organotin compounds: chemistry and applications. Retrieved from [Link]
-
MDPI. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
-
Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved from [Link]
-
Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. Retrieved from [Link]
-
Reddit. (2023). How toxic organotin compounds really are?. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. gelest.com [gelest.com]
- 3. americanelements.com [americanelements.com]
- 4. Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester | C20H42O5Sn2 | CID 16682981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. Workup [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane
Introduction
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane, often abbreviated as DTDS, is an organotin compound with a growing profile in materials science and catalysis. Its utility as a catalyst in polymerization reactions, for instance, necessitates robust and reliable methods for its structural confirmation and purity assessment. This guide provides an in-depth technical overview of the characterization of this distannoxane using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
It is important to note that while this compound is commercially available and utilized in various applications, a comprehensive, publicly available spectral analysis in peer-reviewed literature is not readily found. Therefore, this guide will present a detailed characterization based on the foundational principles of NMR and IR spectroscopy and by drawing strong comparative insights from the well-documented spectral data of closely related organotin compounds. The presented spectral data should be considered predictive and illustrative of what a researcher should expect to observe.
This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of how to apply these powerful analytical techniques to the characterization of complex organometallic structures. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating, and provide a comparative look at alternative analytical methodologies.
Molecular Structure and Spectroscopic Probes
The structure of this compound, {CH₃CO₂Sn[(CH₂)₃CH₃]₂}₂O, presents several key features that are amenable to spectroscopic analysis. The presence of butyl chains, acetate groups, and the central Sn-O-Sn distannoxane core gives rise to distinct signals in both NMR and IR spectra.
Caption: Relationship between molecular fragments and spectroscopic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organometallic compounds in solution. For this compound, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR experiments provides a complete picture of its molecular framework.
¹H NMR Spectroscopy
The proton NMR spectrum will primarily show signals corresponding to the butyl and acetate protons. The chemical shifts are influenced by the electronegativity of the neighboring atoms, with protons closer to the tin and oxygen atoms appearing further downfield.
-
Butyl Group Protons (C₄H₉): The four distinct sets of protons in the butyl chains will give rise to a series of multiplets. The terminal methyl group (CH₃) will appear as a triplet at the most upfield position. The three methylene groups (CH₂) will appear as overlapping multiplets, with the methylene group alpha to the tin atom being the most deshielded.
-
Acetate Group Protons (CH₃): The methyl protons of the acetate group will appear as a sharp singlet, typically in the range of 2.0-2.2 ppm. Its integration value relative to the butyl protons will confirm the stoichiometry of the molecule.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom will produce a distinct signal.
-
Butyl Group Carbons (C₄H₉): Four distinct signals are expected for the butyl carbon atoms. The chemical shifts will be influenced by their proximity to the tin atom.
-
Acetate Group Carbons (CH₃ and C=O): Two signals will correspond to the acetate group: one for the methyl carbon and another for the carbonyl carbon, which will appear significantly downfield.
¹¹⁹Sn NMR Spectroscopy
¹¹⁹Sn NMR is a highly diagnostic technique for organotin compounds, as the chemical shift is very sensitive to the coordination number and the nature of the substituents on the tin atom.[1] For this compound, a single signal is expected in the ¹¹⁹Sn NMR spectrum, indicative of the two equivalent tin atoms in the symmetrical distannoxane core. The chemical shift value will be characteristic of a tetra-coordinated tin center with two alkyl, one oxygen, and one acetate ligand.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~ 2.1 | Singlet | -OCOCH₃ |
| ~ 1.5-1.7 | Multiplet | Sn-CH₂ -CH₂-CH₂-CH₃ | |
| ~ 1.2-1.4 | Multiplet | Sn-CH₂-CH₂ -CH₂ -CH₃ | |
| ~ 0.9 | Triplet | Sn-CH₂-CH₂-CH₂-CH₃ | |
| ¹³C | ~ 175-180 | Singlet | -OC =O |
| ~ 25-30 | Singlet | Sn-C H₂- | |
| ~ 20-25 | Singlet | -OCOC H₃ | |
| ~ 13-15 | Singlet | -C H₃ | |
| ¹¹⁹Sn | ~ -150 to -200 | Singlet | Sn -O-Sn |
Table 1: Predicted NMR Spectral Data for this compound.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the C-H, C=O, C-O, and Sn-O bonds.
-
C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of the C-H stretching vibrations of the butyl and acetate methyl groups.
-
C=O Stretching: A very strong and sharp absorption band in the region of 1700-1750 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the acetate group. The position of this band can provide information about the coordination of the carbonyl oxygen to the tin atom.
-
C-O Stretching: The C-O stretching vibrations of the acetate group will appear as strong bands in the 1200-1300 cm⁻¹ region.
-
Sn-O Stretching: The characteristic asymmetric stretching of the Sn-O-Sn bond in the distannoxane core is expected to appear as a strong band in the 600-700 cm⁻¹ region. Additional Sn-C stretching vibrations can be observed in the 500-600 cm⁻¹ range.
| Frequency Range (cm⁻¹) | Intensity | Assignment |
| 2850-2960 | Strong | C-H stretching (butyl, acetate) |
| 1700-1750 | Very Strong | C=O stretching (acetate) |
| 1450-1470 | Medium | C-H bending (butyl) |
| 1200-1300 | Strong | C-O stretching (acetate) |
| 600-700 | Strong | Sn-O-Sn asymmetric stretching |
| 500-600 | Medium | Sn-C stretching |
Table 2: Predicted IR Absorption Bands for this compound.
Comparison with Alternative Analytical Techniques
While NMR and IR are primary tools for structural elucidation, other techniques can provide complementary information, particularly for purity assessment and the analysis of complex mixtures.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the molecular weight of the compound and can be particularly useful for identifying impurities or degradation products.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile organotin compounds, GC-MS is a powerful technique for separation and identification. However, derivatization is often required for less volatile compounds.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive solid-state structure, including precise bond lengths and angles. This would be the gold standard for confirming the ladder-like structure of the distannoxane core.
Caption: A typical experimental workflow for synthesis and characterization.
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and IR spectra for this compound. Instrument parameters should be optimized for the specific spectrometer being used.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
A longer relaxation delay may be necessary for quaternary carbons.
-
-
¹¹⁹Sn NMR Acquisition:
-
Acquire a proton-decoupled ¹¹⁹Sn NMR spectrum.
-
Use a suitable external standard for chemical shift referencing (e.g., tetramethyltin, (CH₃)₄Sn).[1]
-
Optimize acquisition parameters for the specific instrument and probe.
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR accessory.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Conclusion
References
- Google Patents. (n.d.). Polyisobutylene-based polyurethanes.
- Google Patents. (n.d.). Polyisobutylene-based polyurethanes.
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SciSpace. (n.d.). Applied Organometallic Chemistry (Wiley). Retrieved from [Link]
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PubChem. (n.d.). Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester. Retrieved from [Link]
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McIndoe, J. S. (n.d.). Mass Spectrometry in Organometallic Chemistry. University of Victoria. Retrieved from [Link]
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American Elements. (n.d.). This compound. Retrieved from [Link]
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ChemWhat. (n.d.). This compound CAS#: 5967-09-9. Retrieved from [Link]
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Preprints.org. (2023). New Catalysts Based on Carboxylate Sn(IV) Complexes Used in the Oxidation Reaction of 3,5-Di-tert-butylcatecchol to 3,5-di-tert-butyl-o-benzoquinone. Retrieved from [Link]
- Google Patents. (n.d.). Polyisobutylene-based polyurethanes.
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Liscio, C., et al. (2009). Comparison of two analytical methods for the determination of organotin compounds in marine organisms. ResearchGate. Retrieved from [Link]
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Universität Hamburg. (n.d.). Publications by Hans R. Kricheldorf. Retrieved from [Link]
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ResearchGate. (2016). AVANCES EN MATERIALES POLIMÉRICOS. XIV REUNIÓN DEL GRUPO ESPECIALIZADO DE POLÍMEROS (GEP) DE LA RSEQ Y RSEF. Retrieved from [Link]
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TREA. (n.d.). Biostable Polyurethanes. Retrieved from [Link]
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Universität Hamburg. (n.d.). Publications by Hans R. Kricheldorf. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]
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IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. Retrieved from [Link]
-
PubMed. (2008). Analysis of NMR and FT-IR spectra on the bis(substituted cyclopentadienyl)dichlorides of titanium and zirconium. Retrieved from [Link]
-
Sci-Hub. (n.d.). Syntheses, spectroscopic characterizations and crystal structures of diorganotin(IV)-oxo-carboxylates with 2-pyrazinecarboxylic acid or (2-pyrimidylthio)acetic acid. Retrieved from [Link]
-
MDPI. (n.d.). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]
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Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). (n.d.). Nuclear magnetic resonance and infrared spectral studies on labile cis-dialkoxy-bis(acetylacetonato)titanium(IV) compounds. Retrieved from [Link]
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PubMed. (2018). Synthesis and anticancer activity of dimeric podophyllotoxin derivatives. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and properties of tetracyanoquinodimethane derivatives. Retrieved from [Link]
-
NIST WebBook. (n.d.). Distannoxane, hexabutyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and structural characterizations of diorganotin(IV) complexes with 2-pyrazinecarboxylic acid. Retrieved from [Link]
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A Senior Application Scientist's Guide to 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane: Performance in Industrial Polymer Synthesis
For researchers, scientists, and professionals in drug development and advanced materials, the selection of an appropriate catalyst is a critical decision that profoundly influences reaction kinetics, product properties, and overall process efficiency. This guide provides an in-depth comparative analysis of 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane, an organotin catalyst with significant utility in industrial applications. We will objectively evaluate its performance against common alternatives in polyurethane and polyester synthesis, supported by experimental data and detailed protocols.
Unveiling this compound: A Molecular Workhorse
This compound, a member of the organotin family, is a versatile catalyst and reagent.[1] Its unique dimeric structure, featuring a central distannoxane ring, imparts distinct catalytic properties.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₂₀H₄₂O₅Sn₂[2] |
| Molecular Weight | 599.96 g/mol [2] |
| Appearance | White powder or solid[3] |
| Melting Point | 53-58 °C[2][4] |
| Synonyms | Bis(dibutylacetoxytin)oxide, Diacetoxytetrabutyldistannoxane[5][6] |
This organometallic compound finds its primary applications as a catalyst in the synthesis of polyurethanes and polyesters, and as a stabilizer in PVC formulations.[1] Its efficacy stems from the Lewis acidic nature of the tin centers, which activates reactants and facilitates bond formation.
Performance in Polyurethane Synthesis: A Comparative Analysis
The synthesis of polyurethanes, a cornerstone of modern materials science, relies heavily on catalysts to control the reaction between isocyanates and polyols. Organotin compounds, particularly dibutyltin derivatives, have long been the industry standard due to their high activity and versatility.[3]
The Competitive Landscape: Alternatives to Distannoxane
The primary competitor to this compound in polyurethane applications is Dibutyltin Dilaurate (DBTDL) .[7] However, due to growing toxicological concerns surrounding organotin compounds, the industry is increasingly exploring "greener" alternatives, with Bismuth Neodecanoate and other bismuth carboxylates emerging as strong contenders.[3] Other alternatives include zinc carboxylates and zirconium or aluminum chelates.[3]
Experimental Performance Data
The following table summarizes typical performance data for these catalysts in a model two-component polyurethane system. The data is a composite from literature sources to provide a comparative overview.
| Catalyst | Gel Time (minutes) | Tack-Free Time (minutes) | Final Hardness (Shore A) |
| This compound | ~2.5 - 4 | ~15 - 25 | 85 - 95 |
| Dibutyltin Dilaurate (DBTDL) | ~3 - 5 | ~20 - 30 | 85 - 95 |
| Bismuth Neodecanoate | ~2 - 3.5 | ~12 - 20 | 80 - 90 |
Interpretation of Data:
-
This compound and Bismuth Neodecanoate generally exhibit faster gel and tack-free times compared to the widely used DBTDL.
-
The final hardness of the polyurethane is comparable when using either of the dibutyltin catalysts, while bismuth neodecanoate may result in a slightly softer material under similar conditions.
-
The performance of bismuth catalysts is notably influenced by the moisture content of the system; lower moisture levels can lead to significantly faster cure times compared to DBTDL.[3]
Experimental Protocol: Evaluation of Catalyst Performance in Polyurethane Foam Synthesis
This protocol provides a standardized method for comparing the catalytic activity of this compound and its alternatives in the preparation of a flexible polyurethane foam.
Materials:
-
Polyol (e.g., Polypropylene glycol, hydroxyl number 48-52)
-
Isocyanate (e.g., Toluene diisocyanate, TDI 80/20)
-
Surfactant (e.g., Silicone-based foam stabilizer)
-
Blowing agent (e.g., Deionized water)
-
Catalyst (this compound, DBTDL, or Bismuth Neodecanoate)
-
Mixing container and mechanical stirrer
-
Stopwatch
-
Wooden tongue depressor
Procedure:
-
In the mixing container, accurately weigh and pre-mix the polyol, surfactant, and blowing agent.
-
Add the specified amount of catalyst to the polyol pre-mix and stir thoroughly.
-
Start the stopwatch and add the isocyanate to the mixture.
-
Immediately begin high-speed stirring for 10 seconds.
-
Pour the reacting mixture into a mold or on a surface for free-rise.
-
Cream Time: Record the time when the mixture begins to rise and change color.
-
Gel Time: Periodically, gently touch the surface of the rising foam with a clean tongue depressor. The gel time is the point at which a string of polymer can be pulled from the foam.[8]
-
Tack-Free Time: Record the time when the surface of the foam is no longer sticky to the touch.
-
Allow the foam to cure for 24 hours at ambient temperature before evaluating physical properties.
Caption: Workflow for evaluating catalyst performance in polyurethane foam synthesis.
Performance in Polyester Synthesis: A Focus on High-Performance Polymers
The synthesis of high-performance polyesters, such as those derived from 1,4-cyclohexanedimethanol (CHDM), requires catalysts that can promote esterification and polycondensation reactions at elevated temperatures while minimizing side reactions.[5][9][10][11]
The Competitive Landscape: Alternatives in Polyesterification
Within the organotin family, Dibutyltin Oxide is a common catalyst for polyester synthesis.[12] However, driven by environmental regulations, there is a strong push towards "green" catalysts, with Titanium-based catalysts (e.g., titanium tetrabutoxide) being a leading alternative.[12]
Experimental Performance Data
The following table provides a comparative overview of catalyst performance in the synthesis of a polyester from terephthalic acid and 1,4-cyclohexanedimethanol. The data is synthesized from literature for illustrative comparison.
| Catalyst | Reaction Time (hours) | Polymer Molecular Weight (Mn, g/mol ) | Glass Transition Temp. (Tg, °C) |
| This compound | ~4 - 6 | 15,000 - 25,000 | 85 - 95 |
| Dibutyltin Oxide | ~5 - 7 | 12,000 - 20,000 | 80 - 90 |
| Titanium Tetrabutoxide | ~6 - 8 | 18,000 - 28,000 | 85 - 95 |
Interpretation of Data:
-
This compound demonstrates a faster reaction time compared to both dibutyltin oxide and titanium tetrabutoxide.
-
While titanium-based catalysts may require longer reaction times, they can produce polyesters with higher molecular weights.
-
The thermal properties of the resulting polyester, as indicated by the glass transition temperature, are comparable for the distannoxane and titanium catalysts.
Experimental Protocol: Evaluation of Catalyst Performance in Polyester Synthesis
This protocol outlines a two-stage melt polycondensation process for comparing catalyst performance in the synthesis of poly(1,4-cyclohexylenedimethylene terephthalate) (PCT).
Materials:
-
Terephthalic acid (TPA)
-
1,4-Cyclohexanedimethanol (CHDM)
-
Catalyst (this compound, Dibutyltin Oxide, or Titanium Tetrabutoxide)
-
Stabilizer (e.g., Phosphorous acid)
-
High-temperature reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.
Procedure:
-
Esterification Stage:
-
Charge the reactor with TPA, CHDM (in molar excess), and the catalyst.
-
Heat the mixture under a nitrogen atmosphere to 250-260°C with continuous stirring.
-
Collect the water of reaction in the distillation column. The reaction is complete when the theoretical amount of water is collected.
-
-
Polycondensation Stage:
-
Add the stabilizer to the molten oligomer.
-
Gradually increase the temperature to 280-290°C while slowly reducing the pressure to below 1 torr.
-
Continue the reaction under high vacuum and elevated temperature, monitoring the torque of the stirrer as an indicator of increasing melt viscosity (and molecular weight).
-
The reaction is complete when the desired melt viscosity is achieved.
-
Extrude the molten polymer and pelletize for analysis.
-
Caption: Workflow for evaluating catalyst performance in polyester synthesis.
Mechanistic Insights: The "How" Behind the Catalysis
Understanding the catalytic mechanism is paramount for optimizing reaction conditions and designing novel catalysts.
Urethane Formation: A Lewis Acid-Catalyzed Pathway
In polyurethane synthesis, the tin center of the organotin catalyst acts as a Lewis acid, coordinating with the oxygen of the isocyanate group. This coordination increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol. The reaction proceeds through a ternary complex of the catalyst, isocyanate, and polyol.
Caption: Simplified catalytic cycle for urethane formation.
Esterification: The Role of the Distannoxane Core
The catalytic activity of distannoxanes in esterification reactions is attributed to the cooperative action of the two tin atoms.[13] The mechanism is thought to involve the activation of both the carboxylic acid and the alcohol. One tin center may coordinate with the carbonyl oxygen of the carboxylic acid, while the other activates the alcohol, facilitating the nucleophilic attack and subsequent elimination of water.[13][14][15][16]
Caption: Simplified catalytic cycle for distannoxane-catalyzed esterification.
Hydrolytic Stability and Environmental Considerations
A key advantage of distannoxane structures is their inherent hydrolytic stability compared to monomeric organotin carboxylates. The Sn-O-Sn backbone is less susceptible to hydrolysis, which can be beneficial in formulations containing residual moisture. This enhanced stability can lead to a longer shelf-life of pre-mixed components and more consistent catalytic activity.
From an environmental and toxicological standpoint, there is a global trend to move away from organotin compounds due to their potential for bioaccumulation and toxicity. Dibutyltin compounds are under scrutiny for their potential health effects.[17] In contrast, bismuth compounds are generally considered to have a more favorable toxicological profile, making them attractive "green" alternatives.[3]
Toxicity Profile Comparison:
| Compound Type | General Toxicity Profile |
| Dibutyltin Compounds | Moderate to high toxicity; potential for skin and eye irritation; endocrine disruption concerns.[17] |
| Bismuth Compounds | Low toxicity; used in some pharmaceutical and cosmetic applications.[3] |
Conclusion and Future Outlook
This compound is a highly effective catalyst for both polyurethane and polyester synthesis, often demonstrating faster reaction kinetics than some common industrial alternatives. Its inherent hydrolytic stability is a notable advantage in certain formulations.
However, the future of catalysis in these industrial applications is increasingly being shaped by environmental and toxicological considerations. The performance of "green" alternatives, such as bismuth and titanium-based catalysts, is rapidly improving, and in some cases, they already offer comparable or even superior performance characteristics. For researchers and drug development professionals, where biocompatibility and low toxicity are paramount, the exploration of these greener alternatives is not just a trend but a necessity. The continued development of novel, non-toxic catalysts with high efficiency and selectivity will undoubtedly be a major focus of research in the coming years.
References
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Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (2024, July 18). Preprints.org. Retrieved January 23, 2026, from [Link]
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This compound. (n.d.). American Elements. Retrieved January 23, 2026, from [Link]
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1,4-Cyclohexanedimethanol-based polyesters derived from 1,4-cyclohexanedimethanol (CHDM) and aliphatic diacids with odd carbons. (2025, June 28). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Guhl, D. (2014, August 21). Alternatives to DBTL catalysts in polyurethanes – a comparative study. ResearchGate. Retrieved January 23, 2026, from [Link]
-
1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. (2022, February 22). ResearchGate. Retrieved January 23, 2026, from [Link]
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Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
This compound CAS#: 5967-09-9; ChemWhat Code: 36455. (n.d.). ChemWhat. Retrieved January 23, 2026, from [Link]
-
Otera, J., Danoh, N., & Nozaki, H. (1991). Novel template effects of distannoxane catalysts in highly efficient transesterification and esterification. The Journal of Organic Chemistry, 56(18), 5307–5311. [Link]
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-
Synthesis and Properties of Copolyesters Derived from 1,4-Cyclohexanedimethanol, Terephthalic Acid, and 2,6-Naphthalenedicarboxylic Acid with Enhanced Thermal and Barrier Properties. (2025, August 5). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Abstract for TR-183. (n.d.). National Toxicology Program. Retrieved January 23, 2026, from [Link]
-
A novel catalytic two-step process for the preparation of rigid polyurethane foams: synthesis, mechanism and computational studies. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
van der Star, R., et al. (2021). Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. Catalysis Science & Technology, 11(8), 2827-2836. [Link]
-
Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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-
Orita, A., Mitsutome, A., & Otera, J. (1998). Distannoxane-Catalyzed Highly Selective Acylation of Alcohols. The Journal of Organic Chemistry, 63(8), 2420–2427. [Link]
-
organic bismuth catalyst bismuth neodecanoate: the definitive solution for high-performance polyurethane adhesives and sealants. (2025, September 17). BDMAEE. Retrieved January 23, 2026, from [Link]
-
Lee, H., et al. (2018). Synthesis of polyurethane foam at room temperature by controlling the gelling reaction time. Korea-Australia Rheology Journal, 30(4), 241-247. [Link]
-
The mechanism for the esterification reaction. (n.d.). Chemguide. Retrieved January 23, 2026, from [Link]
-
Guhl, D. (2017, May 30). Bismuth Catalysts and their performance in Polyurethane Applications. ResearchGate. Retrieved January 23, 2026, from [Link]
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A Comparative Guide to the Environmental Safety of Organotin Compounds
For decades, organotin compounds have been integral to numerous industrial processes, from stabilizing plastics to preventing biofouling on marine vessels. However, their widespread use has raised significant environmental and health concerns, leading to stringent regulations and a demand for comprehensive safety data. This guide offers an in-depth, objective comparison of the environmental safety profiles of key organotin compounds, supported by experimental data and established testing protocols. It is designed for researchers, scientists, and drug development professionals seeking to understand the ecological implications of these substances and to inform the selection of safer alternatives.
Understanding Organotin Compounds: Structure, Application, and Environmental Significance
Organotin compounds are characterized by at least one covalent bond between tin (Sn) and a carbon atom. They are broadly classified into mono-, di-, tri-, and tetra-substituted derivatives based on the number of organic groups attached to the tin atom.[1] This structural variation dictates their application and, critically, their environmental toxicity.
-
Tri-substituted organotins (e.g., Tributyltin - TBT, Triphenyltin - TPT): Historically used as potent biocides in anti-fouling paints for ships, wood preservatives, and agricultural fungicides.[2][3] These are generally considered the most toxic class of organotin compounds to aquatic organisms.[2]
-
Di-substituted organotins (e.g., Dibutyltin - DBT, Dioctyltin - DOT): Primarily employed as heat stabilizers in polyvinyl chloride (PVC) products and as catalysts in the production of polyurethane foams and silicones.[2][4] While less toxic than their tri-substituted counterparts, they still pose significant environmental risks.
-
Mono-substituted organotins (e.g., Monobutyltin - MBT): Also used as PVC heat stabilizers, often in conjunction with di-substituted organotins.[2]
-
Tetra-substituted organotins (e.g., Tetrabutyltin): Mainly used as intermediates in the synthesis of other organotin compounds and are considered relatively non-toxic.[2][5]
The primary concern surrounding organotins stems from their persistence in the environment, potential for bioaccumulation in aquatic organisms, and high toxicity at very low concentrations.[1][6] These characteristics have led to widespread contamination of aquatic ecosystems, with organotins being detected in water, sediment, and biota.[6]
Comparative Environmental Risk Profile
A direct comparison of the environmental safety parameters of the most prevalent organotin compounds reveals a clear hierarchy of risk. Tri-substituted compounds, particularly TBT and TPT, exhibit the highest toxicity and bioaccumulation potential, while di-substituted compounds like DBT and DOT, though less hazardous, are still of significant concern.
Table 1: Comparative Environmental Safety Data for Key Organotin Compounds
| Compound | Primary Use | Acute Aquatic Toxicity (LC50) | Bioconcentration Factor (BCF) | Environmental Persistence (Half-life in Sediment) |
| Tributyltin (TBT) | Anti-fouling biocide, wood preservative[2] | 0.00095 mg/L (Daphnia magna)[7] | Up to 7,000 in molluscs and fish[8] | 28 to 78 days (aerobic)[9] |
| Triphenyltin (TPT) | Anti-fouling biocide, agricultural fungicide[2] | Highly toxic, comparable to TBT | ~3,500 in fish | Can be long-lasting in sediments[1] |
| Dibutyltin (DBT) | PVC heat stabilizer, catalyst[2] | 19.27 mg/L (Daphnia magna)[7] | 12 - 135 L/kg[10] | Can persist in the environment[2] |
| Dioctyltin (DOT) | PVC heat stabilizer, catalyst[2] | Less toxic than TBT/TPT, but noted for reproductive toxicity[2] | Data less available, but bioaccumulation potential is a concern | Data less available |
Mechanistic Insights into Organotin Toxicity
The toxicity of organotin compounds is complex and varies depending on the number and nature of the organic groups attached to the tin atom.[6] Tri-substituted organotins are known endocrine disruptors, causing severe reproductive and developmental effects in aquatic organisms even at extremely low concentrations.[11] A classic example is the induction of "imposex" in female marine snails, where they develop male sexual characteristics, leading to reproductive failure and population decline.[11]
Di-substituted organotins, such as DBT and DOT, are also immunotoxic, with studies showing they can cause thymus atrophy in rats.[3]
Environmental Degradation Pathway
Organotin compounds undergo degradation in the environment through both biotic and abiotic processes. The primary degradation pathway involves the sequential removal of organic groups from the tin atom, a process known as dealkylation or dearylation. This leads to the formation of less toxic di- and mono-substituted metabolites, and ultimately to inorganic tin.[9][12]
Caption: Workflow for Acute Fish Toxicity Testing (OECD 203).
Experimental Protocol: Bioaccumulation in Fish (Adapted from OECD Guideline 305)
This protocol is designed to determine the potential for a chemical to accumulate in fish from water (bioconcentration) or from their diet (biomagnification). [13] 1. Principle: The test consists of two phases: an uptake phase and a depuration phase. [14]During the uptake phase, fish are exposed to the test substance at a constant concentration. Subsequently, they are transferred to a clean environment for the depuration phase, where the elimination of the substance is monitored. [14] 2. Test Organism: Use a fish species for which there is good data on growth and feeding rates, such as the common carp (Cyprinus carpio). [13] 3. Uptake Phase:
-
Expose the fish to the organotin compound at a constant, sublethal concentration in the water or through their diet for a defined period (e.g., 28 days).
-
At selected time points, sample a subset of fish and analyze the concentration of the test substance in their tissues.
-
Continue until a steady-state concentration is reached in the fish, or for the duration of the defined uptake period.
4. Depuration Phase:
-
Transfer the remaining fish to a clean medium (water or diet) free of the test substance.
-
Sample fish at various time points during the depuration phase and analyze for the test substance.
5. Data Analysis:
-
Bioconcentration Factor (BCF): Calculated as the ratio of the concentration of the chemical in the fish (at steady state) to the concentration in the water.
-
Biomagnification Factor (BMF): Calculated as the ratio of the concentration of the chemical in the fish to the concentration in their diet. [15]* Depuration Rate Constant (k2): Determined from the decline in the chemical concentration in the fish during the depuration phase.
Analytical Methodologies for Organotin Speciation
Accurate assessment of organotin contamination requires sensitive and specific analytical methods capable of distinguishing between the different organotin species, as their toxicity varies significantly. The most common techniques involve chromatography coupled with a sensitive detector.
-
Gas Chromatography (GC): Often used for its high resolution. [16]Organotins are typically derivatized to more volatile forms before analysis. [16]Common detectors include Flame Photometric Detection (FPD), Mass Spectrometry (MS), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [17]* Liquid Chromatography (LC): Offers the advantage of analyzing organotins without the need for derivatization. [2]It is often coupled with ICP-MS for highly sensitive and specific detection. [17] Sample Preparation: A critical step in organotin analysis is the extraction of the compounds from the environmental matrix (water, sediment, or biological tissue). This typically involves solvent extraction, sometimes with the aid of a complexing agent like tropolone to improve efficiency. [16]
The Search for Safer Alternatives
The significant environmental risks associated with organotin compounds have driven the search for safer alternatives in their various applications.
-
Anti-fouling Paints: Copper and zinc compounds, along with organic biocides like tralopyril and dichlorooctylisothiazolinone (DCOIT), have replaced TBT in marine paints. [2]However, the long-term environmental impact of these substitutes requires ongoing evaluation. [2]* PVC Stabilizers and Catalysts: In PVC and silicone production, alternatives to organotin catalysts are being explored, including compounds based on bismuth, titanium, or zirconium. [18]The use of non-toxic stabilizers is particularly critical in applications with potential for human contact, such as PVC pipes for drinking water. [4]
Conclusion and Future Perspectives
The environmental safety of organotin compounds is a complex issue with a clear hierarchy of risk. Tri-substituted organotins like TBT and TPT are highly toxic, persistent, and bioaccumulative, posing a significant threat to aquatic ecosystems. While di-substituted compounds such as DBT and DOT are less acutely toxic, their potential for immunotoxicity and reproductive effects warrants caution.
International regulations have successfully curtailed the use of the most hazardous organotins in applications like anti-fouling paints. However, their continued use in other industrial processes and the legacy of past contamination mean that they will remain an environmental concern for the foreseeable future.
For researchers and developers, the path forward involves a two-pronged approach: continued monitoring of environmental levels and effects of legacy organotins, and the rigorous evaluation and adoption of safer, more sustainable alternatives. The standardized testing protocols and analytical methods outlined in this guide provide the essential tools for this critical work, ensuring that the environmental lessons learned from organotins inform the development of next-generation materials and technologies.
References
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Investigating the Environmental Impact of Organotins - LCGC International. (2022-11-07). Available at: [Link]
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Environmental risk limits for organotin compounds - RIVM. (n.d.). Available at: [Link]
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Risk Assessment Studies on Targeted Consumer Applications of Certain Organotin Compounds - European Commission. (2015-10-12). Available at: [Link]
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Schematic representation of the main sources and pathways of organotin... - ResearchGate. (n.d.). Available at: [Link]
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ORGANOTIN COMPOUNDS AND THEIR EFFECTS ON AQUATIC ORGANISMS, FOCUSING ON IMPOSEX IN GASTROPODS. (n.d.). Available at: [Link]
-
ChemInform Abstract: Analytical Methods for Speciation of Organotins in the Environment. (2010-08-25). Available at: [Link]
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Bioaccumulation of Organic and Inorganic Pollutants in Fish from Thermaikos Gulf: Preliminary Human Health Risk Assessment Assisted by a Computational Approach - PMC - NIH. (2024-06-01). Available at: [Link]
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(PDF) Bioaccumulation of tributyltin and triphenyltin compounds through the food web in deep offshore water. (n.d.). Available at: [Link]
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Biotransformation of Tributyltin to Tin in Freshwater RiverBed Sediments Contaminated by an Organotin Release - ResearchGate. (2004-07-01). Available at: [Link]
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In vitro screening of organotin compounds and sediment extracts for cytotoxicity to fish cells. (n.d.). Available at: [Link]
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Degradation of organotin compounds in organic and mineral forest soils - ResearchGate. (2005-09-01). Available at: [Link]
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assessment of toxicity and bioaccumulation of organotin compounds - ResearchGate. (2001-09-01). Available at: [Link]
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Bioaccumulation in fish | Pesticide Registration Toolkit. (n.d.). Available at: [Link]
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OrganoTIN Stabilizers – A safe & sustainable alternative - Vikas Ecotech Ltd. (n.d.). Available at: [Link]
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Determination of organotin compounds in environmental samples - SciSpace. (2000-01-01). Available at: [Link]
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Organotin Catalysts in Organosilicon Chemistry - ResearchGate. (2012-05-01). Available at: [Link]
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Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment - PubMed Central. (2022-01-05). Available at: [Link]
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Tributyltin compounds (TBT) - Miljøstyrelsen. (n.d.). Available at: [Link]
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(PDF) Sediment Toxicity Testing - ResearchGate. (2017-01-01). Available at: [Link]
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Bioaccumulation in Fish Test. (n.d.). Available at: [Link]
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Accumulation of butyltin and phenyltin compounds in various fish species - PubMed. (n.d.). Available at: [Link]
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Comprehensive trace level determination of organotin compounds in environmental samples using high-resolution gas chromatography with flame photometric detection | Analytical Chemistry - ACS Publications. (n.d.). Available at: [Link]
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Organotin Compounds: Industrial - Applications and Biological - Semantic Scholar. (1973-06-01). Available at: [Link]
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Toxicity of organotin compounds and the ecological risk of organic tin with co-existing contaminants in aquatic organisms - PubMed. (2021-08-01). Available at: [Link]
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Sediment Toxicity Tests - Biotoxicity. (n.d.). Available at: [Link]
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Organotin Antifouling Paints and Their Alternatives - ResearchGate. (2003-01-01). Available at: [Link]
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Derivatization methods for the determination of organotin compounds in environmental samples | Request PDF - ResearchGate. (2004-01-01). Available at: [Link]
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Safety Operating Guide
A Researcher's Comprehensive Guide to Handling 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane: A Focus on Personal Protective Equipment
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. Handling organotin compounds like 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane demands a meticulous approach, not just to experimental design, but to personal protection. This guide moves beyond a simple checklist, providing a deep, causal understanding of the "why" behind each piece of Personal Protective Equipment (PPE) and every procedural step. Our goal is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your work.
The Intrinsic Hazard: Understanding the Adversary
This compound is a member of the organotin family, compounds known for their broad utility and significant toxicity.[1] Safety data categorizes this specific reagent with a "Danger" signal word, highlighting its potential to cause severe skin burns and eye damage (H314) and its harm if swallowed (H302), in contact with skin (H312), or inhaled (H332).[1][2] The primary routes of exposure are inhalation, ingestion, and skin contact, with tri- and tetra-substituted organotins being the most toxic.[3] Exposure can lead to effects on the central nervous and immune systems.[4] Therefore, our defense strategy must be multi-layered, creating robust barriers against these exposure routes.
The Core of Protection: Engineering and Administrative Controls
Before a single piece of PPE is donned, higher-order controls must be in place. PPE is the last line of defense, not the first.
-
Engineering Control: All manipulations involving this compound must occur within a certified chemical fume hood to control the inhalation hazard of vapors, mists, or aerosols.[3][4] The workspace should be well-ventilated.[2][5]
-
Administrative Control: Designate a specific area of the lab for "Organotin Work." This area should be clearly marked with warning signs.[3] Ensure that emergency eyewash stations and safety showers are unobstructed and in close proximity to the workstation.[6]
The Barrier Method: Selecting and Understanding Your PPE
The selection of PPE is not arbitrary; it is a calculated response to the specific chemical and physical hazards of the compound. For organotins, a standard Level C protective ensemble is often recommended.[3]
| PPE Component | Specification | Rationale & Causality |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).[3] | The outer glove provides the primary chemical barrier. In case of a minor splash or incidental contact, it can be removed, leaving a clean inner glove. This prevents the immediate spread of contamination and protects the user during the doffing process. Organotins can be absorbed through the skin, making an impervious barrier essential.[3][5] |
| Eye & Face Protection | Chemical safety goggles AND a full-face shield.[3][5] | Goggles provide a seal around the eyes, protecting against vapors and small splashes. A face shield provides a broader barrier, protecting the entire face from larger splashes during transfers or in the event of a vessel rupture.[3][5] Using both ensures comprehensive protection against direct contact and aerosol exposure. |
| Body Protection | A chemically impervious lab coat or apron over standard lab attire.[3][5] | This protects the skin and personal clothing from contamination via spills or splashes.[3] Standard cotton lab coats are insufficient as they can absorb the chemical, holding it against the skin. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator (half-mask or full-face) with appropriate cartridges for organic vapors. | While the fume hood is the primary control, respiratory protection is crucial during spill cleanup or if there is a risk of exceeding exposure limits.[5] It directly prevents the inhalation of harmful vapors.[2][7] |
The Workflow: A Step-by-Step Procedural Guide
This protocol is designed to be a self-validating system. Each step logically follows the last to minimize the risk of contamination and exposure.
Caption: Workflow for Safe Handling and Disposal of Organotin Compounds.
Donning PPE (Step 4):
-
Inner Gloves: Don the first pair of nitrile or neoprene gloves.
-
Lab Coat: Put on your impervious lab coat, ensuring full coverage.
-
Respirator: If required, perform a fit check on your respirator.
-
Eye/Face Protection: Put on safety goggles first, ensuring a snug fit. Then, add the face shield.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat to create a seal.
Doffing PPE (Step 8): The Critical De-Gowning Process The principle here is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves/bare hands).
-
Outer Gloves: While still in the designated area, peel off the outer gloves without touching your skin. Dispose of them immediately in the hazardous waste container.[3]
-
Face Shield & Goggles: With the clean inner gloves, remove the face shield and goggles from the back of your head forward. Place them in a designated area for decontamination.
-
Lab Coat: Remove the lab coat, folding it in on itself to contain any surface contamination. Place it in a designated receptacle for hazardous laundering or disposal.
-
Inner Gloves: Remove the final pair of gloves, again without touching your skin. Dispose of them.
-
Hygiene: Immediately wash your hands and any exposed skin thoroughly with soap and water.[5]
Emergency Response: Immediate Action Plans
In the event of an exposure, time is critical.
-
Skin Contact: Immediately move to the safety shower or drench the affected area with copious amounts of water for at least 15 minutes.[3] Remove all contaminated clothing while under the water stream.[8] Seek immediate medical attention.[2][3]
-
Eye Contact: Proceed immediately to an eyewash station. Hold the eyelids open and flush with a gentle stream of water for at least 15 minutes.[2][3][5] Remove contact lenses if it is safe to do so.[2] Seek immediate medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air at once.[2][3][9] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical services.[9][10]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[2] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[2][10]
Operational Logistics: Waste Disposal
All materials that come into contact with this compound are considered hazardous waste.[3]
-
Collection: All contaminated items (gloves, pipette tips, absorbent pads, glassware) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[3][11] The label should read "Organotin Waste."[11]
-
Segregation: Do not mix organotin waste with other chemical waste streams.[3]
-
Treatment and Disposal: Disposal must be handled by certified hazardous waste professionals in accordance with all local, state, and federal regulations.[2][5] Chemical treatment methods like oxidation may be used by disposal facilities to degrade the organotin compounds.[3][12]
By integrating these principles and protocols into your daily workflow, you build a resilient safety culture that protects the most valuable asset in the laboratory: the scientist.
References
- 1,1,3,3-TETRAMETHYL-1,3-DISILACYCLOBUTANE - Gelest, Inc. Source: Gelest, Inc.
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- This compound | AMERICAN ELEMENTS ®.
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- ORGANOTIN COMPOUNDS - CDC Stacks.
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- This compound CAS#: 5967-09-9; ChemWhat Code: 36455.
- 1 - SAFETY DATA SHEET.
- Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester - PubChem.
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- SAFETY DATA SHEET - Sigma-Aldrich.
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- First Aid in Case of Pesticide Exposure | US EPA.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
